molecular formula C10H14FNO B12846683 4-Amino-4-(4-fluorophenyl)butan-1-ol

4-Amino-4-(4-fluorophenyl)butan-1-ol

Cat. No.: B12846683
M. Wt: 183.22 g/mol
InChI Key: PCNIHLTUIUTUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-(4-fluorophenyl)butan-1-ol is a chiral fluorinated organic compound that serves as a critical molecular building block in medicinal chemistry and pharmaceutical research. The compound features a benzylamine core structure substituted with a fluorine atom at the para position of the phenyl ring and a hydroxybutyl side chain, making it a versatile intermediate for the synthesis of more complex bioactive molecules . The incorporation of fluorine is a key strategy in modern drug design. As the most electronegative element, fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. The carbon-fluorine bond is exceptionally strong, often leading to enhanced stability and prolonged in vivo lifetime of pharmaceutical agents . The specific 4-fluorophenyl moiety present in this compound is a common pharmacophore found in a wide range of therapeutic agents. Research Applications and Value: This amino alcohol is primarily valued as a synthetic intermediate. Its two functional groups (primary amine and primary alcohol) allow for diverse chemical modifications, enabling researchers to create targeted compound libraries. While the specific research applications for this exact isomer are not fully detailed in the literature, its structural analogs are well-established intermediates in the development of central nervous system (CNS) agents and other pharmacologically active molecules . For instance, the closely related compound 4,4-bis(4-fluorophenyl)butan-1-ol is a known key intermediate in the synthesis of antipsychotic drugs such as penfluridol and fluspirilene . Similarly, the (S)-enantiomer of the 2-fluorophenyl analog is a commercially available research chemical . This demonstrates the high research value of this chemical scaffold. Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety information and handling precautions for this specific compound should be determined by the researcher prior to use.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

4-amino-4-(4-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H14FNO/c11-9-5-3-8(4-6-9)10(12)2-1-7-13/h3-6,10,13H,1-2,7,12H2

InChI Key

PCNIHLTUIUTUIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCO)N)F

Origin of Product

United States
Foundational & Exploratory

Fluorinated Aminobutanols: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Fluorinated Aminobutanols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated aminobutanols represent a specialized class of chiral building blocks in medicinal chemistry, primarily recognized for their role in the structural optimization of antimycobacterial agents and protease inhibitors. Historically anchored to the development of Ethambutol (a first-line anti-tuberculosis drug), these scaffolds have evolved from simple synthetic intermediates to critical tools for modulating pharmacokinetics. The strategic introduction of fluorine into the aminobutanol skeleton exploits the element's high electronegativity to lower amine basicity (pKa), enhance metabolic stability against oxidative deamination, and fine-tune lipophilicity without significantly altering steric volume. This guide details the discovery trajectory, synthetic methodologies, and self-validating protocols for these essential medicinal motifs.

Historical Context: From Ethambutol to Fluorine Scanning

The Ethambutol Foundation (1960s)

The history of aminobutanols in medicine begins with the discovery of Ethambutol (EMB) in 1961 by Wilkinson and colleagues at Lederle Laboratories. The molecule, S,S-2,2'-(ethylenediimino)di-1-butanol, became a cornerstone of tuberculosis (TB) therapy.[1] Its mechanism involves the inhibition of arabinosyl transferases (EmbA, EmbB, and EmbC), disrupting the synthesis of the mycobacterial cell wall.

The Resistance Crisis and the Fluorine Solution (1990s–Present)

With the rise of Multi-Drug Resistant TB (MDR-TB), researchers revisited the Ethambutol scaffold. Structure-Activity Relationship (SAR) studies revealed that the 2-amino-1-butanol core was essential for binding.[1] However, the molecule suffered from rapid metabolism and resistance.

Medicinal chemists began applying "fluorine scanning" —the systematic replacement of hydrogen or hydroxyl groups with fluorine. The rationale was twofold:

  • Metabolic Blocking: Replacing C-H bonds with stronger C-F bonds at sites prone to oxidation (e.g., the alkyl side chain).

  • pKa Modulation: The inductive effect of fluorine reduces the pKa of the vicinal or geminal amine. In Ethambutol, the diamine core is highly basic. Fluorination reduces this basicity, altering the protonation state at physiological pH, which can improve membrane permeability and alter binding affinity to the acidic active site of arabinosyl transferases.

Medicinal Chemistry Logic: The Fluorine Effect[2][3][4]

The introduction of fluorine into an aminobutanol scaffold is not merely a steric substitution; it is an electronic calibration.

pKa Depression

In non-fluorinated 2-amino-1-butanol, the amine pKa is typically ~9.[1]5. Introducing a fluorine atom at the


 or 

position (relative to the nitrogen) withdraws electron density through the

-bond framework.
  • 
    -Fluorination:  Can lower pKa by 1–2 units.[1]
    
  • Effect: A larger fraction of the drug exists as the neutral free base at physiological pH (7.4), potentially enhancing passive diffusion across the lipid-rich mycobacterial cell wall.

Conformational Bias (Gauche Effect)

Fluorine introduces a "gauche effect" due to


 hyperconjugation.[1] In fluorinated aminobutanols, this forces the carbon backbone into specific conformations, pre-organizing the molecule for binding and reducing the entropic penalty of ligand-protein interaction.

Synthetic Methodologies

The synthesis of enantiopure fluorinated aminobutanols is challenging due to the risk of racemization and the instability of


-fluoro amines. Three primary routes have emerged.
Route A: Reduction of Fluorinated Amino Acids

The most robust method involves the reduction of fluorinated


- or 

-amino acids.[1] These precursors are often obtained via asymmetric alkylation or enzymatic resolution.
Route B: Ring Opening of Aziridines/Epoxides

Nucleophilic ring opening of chiral aziridines or epoxides with fluoride sources (e.g., Olah's reagent, TBAF) allows for regioselective introduction of fluorine.

Route C: Deoxyfluorination

Direct conversion of amino diols using reagents like DAST (Diethylaminosulfur trifluoride). Note: This route often requires protecting the nitrogen to prevent the formation of unreactive aziridinium ions.

SyntheticPathways Precursor1 Fluorinated Amino Acid (e.g., 3-fluoroaspartate) Intermediate1 Fluorinated Ester Precursor1->Intermediate1 Esterification Precursor2 Chiral Epoxide/Aziridine Reagent2 Ring Opening (HF / TBAF) Precursor2->Reagent2 Precursor3 Amino Diol (Protected) Reagent3 Deoxyfluorination (DAST / Deoxo-Fluor) Precursor3->Reagent3 Reagent1 Reduction (LiAlH4 / NaBH4) Intermediate1->Reagent1 Target Fluorinated Aminobutanol (Chiral Scaffold) Reagent1->Target Yields 60-80% Reagent2->Target Regioselective Reagent3->Target Inversion of Config

Figure 1: Primary synthetic workflows for accessing fluorinated aminobutanol scaffolds. Route A is preferred for scale-up due to stereochemical retention.[1]

Detailed Experimental Protocol

Target Synthesis: (2S,3R)-2-Amino-3-fluorobutan-1-ol Context: This protocol describes the reduction of a fluorinated amino ester, a common intermediate in the synthesis of Ethambutol analogs.[1]

Reagents & Equipment[1][5][6][7]
  • Substrate: Methyl (2S,3R)-2-amino-3-fluorobutanoate (HCl salt).[1]

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with LiCl.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Rochell’s Salt (Potassium sodium tartrate).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Purge with Argon/Nitrogen.

    • Charge flask with LiAlH4 (2.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition:

    • Dissolve the fluorinated amino ester (1.0 equiv) in minimal anhydrous THF.

    • Add the ester solution dropwise to the LiAlH4 suspension over 30 minutes. Critical: Maintain temperature <5°C to prevent racemization.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Staining with ninhydrin is required to visualize the amine.

  • Fieser Quench (Safety Critical):

    • Cool reaction back to 0°C.

    • Carefully add water (x mL = grams of LiAlH4), followed by 15% NaOH (x mL), then water (3x mL).

    • Stir vigorously until a white, granular precipitate forms (aluminum salts).

  • Isolation:

    • Filter the mixture through a Celite pad. Wash the pad with warm THF.

    • Dry the filtrate over Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: If necessary, purify via ion-exchange chromatography (Dowex 50W) or distillation under high vacuum.[1]

Self-Validating Analytical Checks

To ensure the protocol worked and the fluorine atom is intact:

Analytical MethodExpected Observation (Validation Criteria)
1H NMR (CDCl3) H-C-F Coupling: Look for the "geminal" proton attached to the fluorine-bearing carbon.[1] It should appear as a wide multiplet (doublet of quartets) with a large coupling constant (

).[1]
19F NMR Chemical Shift: A single peak typically around -180 to -200 ppm (decoupled).[1] Multiplicity in coupled mode confirms the C-H-F environment.
Mass Spectrometry M+1 Peak: Confirm molecular weight. Fluorine substitution adds exactly 18 Da relative to H (mass shift from 1 to 19).

Case Study: Fluorinated Ethambutol Analogs

Research published in Molecules and Journal of Medicinal Chemistry highlighted the synthesis of "Series 1" Ethambutol analogs.

  • Objective: Reduce the basicity of the ethylenediamine core to improve target binding.

  • Modification: Introduction of fluorine into the alkyl side chain (e.g., 4-fluoro-2-aminobutanol derivatives).[1]

  • Outcome: The fluorinated analogs demonstrated retained antimycobacterial activity against M. tuberculosis H37Rv but with altered pharmacokinetic profiles. The electron-withdrawing effect of fluorine successfully lowered the pKa, supporting the hypothesis that neutral forms of the drug penetrate the mycobacterial envelope more effectively.

SAR_Logic Ethambutol Ethambutol Core (High pKa ~9.5) Fluorination Strategic Fluorination (Side-chain modification) Ethambutol->Fluorination Effect1 Electronic Effect: Inductive Withdrawal Fluorination->Effect1 Effect2 Metabolic Effect: Block C-H Oxidation Fluorination->Effect2 Outcome1 Lower pKa (Increased Neutral Fraction) Effect1->Outcome1 Outcome2 Extended Half-life (Slower Clearance) Effect2->Outcome2

Figure 2: Structure-Activity Relationship (SAR) logic driving the development of fluorinated aminobutanol-based drugs.[1]

References

  • Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Source: MDPI (Molecules). URL:[Link][1]

  • Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorine in Medicinal Chemistry. Source: Society of Chemical Industry (Review). URL:[Link] (General reference for pKa modulation data).

  • Process for the production of 2-amino-1-butanol.

Sources

Therapeutic Utility & Synthetic Versatility of 4-Amino-4-(4-fluorophenyl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of 4-Amino-4-(4-fluorophenyl)butan-1-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-Amino-4-(4-fluorophenyl)butan-1-ol represents a high-value chiral building block and pharmacophore scaffold in modern medicinal chemistry.[1][2] Structurally characterized by a primary alcohol and a primary amine separated by a flexible butyl chain, with a 4-fluorophenyl moiety at the


-position (relative to the alcohol), this compound serves as a critical gateway to 2-arylpyrrolidine  derivatives.[1][2]

While its direct therapeutic application remains an area of active exploration—primarily as a potential GABA-ergic modulator analogous to reduced Phenibut—its proven utility lies in its role as a precursor for Neurokinin-1 (NK1) receptor antagonists , Sigma receptor ligands , and Histamine H3 antagonists .[1][2] This guide analyzes its chemical properties, synthetic pathways, and potential therapeutic applications, providing actionable protocols for its utilization in drug discovery.[1][2]

Chemical Identity & Structural Pharmacophore[1][2][3]

Structural Analysis

The molecule consists of a 4-carbon aliphatic chain terminated by a hydroxyl group at C1 and an amino group at C4.[1][2] The C4 position is chiral, bearing a para-fluorophenyl ring.[1][2] This structure effectively mimics the "open-chain" form of 2-(4-fluorophenyl)pyrrolidine.[1][2]

  • Chemical Formula: C

    
    H
    
    
    
    FNO[1][2]
  • Molecular Weight: 183.22 g/mol [1][2]

  • Key Pharmacophore: The 4-fluorophenyl group is a bioisostere for phenyl/hydroxyphenyl groups, enhancing metabolic stability against P450 oxidation and increasing lipophilicity for blood-brain barrier (BBB) penetration.[1][2]

Homology to Neuroactive Agents

The compound is the alcohol congener of 4-Amino-4-(4-fluorophenyl)butanoic acid (4-Fluorophenibut).[1][2]

  • GABA Homology: It retains the

    
    -amino backbone essential for GABA receptor recognition but lacks the carboxylic acid, replacing it with a hydroxyl group.[1][2] This modification typically alters affinity from GABA receptors to other targets (e.g., Sigma receptors) or acts as a pro-drug precursor.[1][2]
    
  • Phenibut Relationship: Structurally, it is a "reduced 4-phenyl-GABA" analog.[1][2] Unlike Phenibut (

    
    -phenyl-GABA), the phenyl ring here is at the 
    
    
    
    -position (C4), creating a distinct steric profile.[1][2]

Therapeutic Applications: The Pyrrolidine Gateway[1][2][3]

The primary therapeutic value of 4-Amino-4-(4-fluorophenyl)butan-1-ol is its function as the immediate precursor to 2-(4-fluorophenyl)pyrrolidine , a privileged scaffold in neuropsychiatry.[1][2]

Neurokinin-1 (NK1) Receptor Antagonism

NK1 antagonists (e.g., Aprepitant, Rolapitant) are used to treat chemotherapy-induced nausea and vomiting (CINV) and depression.[1][2] The 2-arylpyrrolidine motif derived from this alcohol provides the necessary steric bulk and pi-stacking capability to bind the NK1 receptor pocket.[1][2]

  • Mechanism: The alcohol undergoes cyclodehydration to form the pyrrolidine ring, which is then derivatized with ether or amide linkages to enhance receptor affinity.[1][2]

Sigma-1 Receptor Modulation

Sigma-1 receptors are targets for neuroprotection, pain management, and cognitive enhancement.[1][2] The 4-fluorophenyl-alkyl-amine motif is a classic pharmacophore for Sigma-1 ligands (resembling the Haloperidol tail).[1][2]

  • Application: Derivatives of this alcohol are explored as selective Sigma-1 agonists for treating neuropathic pain and major depressive disorder (MDD).[1][2]

Histamine H3 Antagonism

H3 receptors regulate the release of histamine, acetylcholine, and dopamine. 2-Substituted pyrrolidines derived from this alcohol are investigated as wakefulness-promoting agents and cognitive enhancers for Alzheimer’s disease.[1][2]

Direct Pharmacological Potential (Theoretical)[1][2][3]

Beyond its role as an intermediate, the open-chain alcohol itself possesses theoretical therapeutic activity:[1][2]

  • GABA-B Agonism: As a reduced analog of 4-fluorophenibut, the alcohol may retain weak affinity for the GABA-B receptor or act as a metabolic precursor (via oxidation in vivo) to the active acid.[1][2]

  • Excitotoxicity Protection: Amino alcohols often exhibit NMDA antagonist properties.[1][2] The fluorinated phenyl ring suggests potential utility in neuroprotective assays against glutamate excitotoxicity.[1][2]

Experimental Protocols

Protocol A: Synthesis via Reductive Ring Opening (or Acid Reduction)

Context: Generating the alcohol from the corresponding amino acid or pyrrolidone precursor.[1][2]

Reagents: Lithium Aluminum Hydride (LiAlH


), THF (anhydrous).[1][2]
Procedure: 
  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 4-amino-4-(4-fluorophenyl)butanoic acid (10 mmol) in 50 mL anhydrous THF.

  • Reduction: Cool to 0°C. Add LiAlH

    
     (2.5 eq) dropwise over 20 minutes.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Perform Fieser quench (add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O).
  • Isolation: Filter precipitate, dry filtrate over MgSO

    
    , and concentrate in vacuo.
    
  • Yield: Expect ~85-90% of a viscous oil (the target alcohol).[1][2]

Protocol B: Cyclodehydration to 2-(4-fluorophenyl)pyrrolidine

Context: Converting the alcohol to the active pyrrolidine scaffold.[1][2]

Reagents: Thionyl Chloride (SOCl


), Dichloromethane (DCM), NaOH.[1][2]
Procedure: 
  • Chlorination: Dissolve 4-Amino-4-(4-fluorophenyl)butan-1-ol (5 mmol) in 15 mL DCM. Cool to 0°C.[1][2]

  • Addition: Add SOCl

    
     (1.2 eq) dropwise.[1][2]
    
  • Reaction: Stir at room temperature for 2 hours (forms the chloro-amine intermediate).

  • Cyclization: Evaporate volatiles.[1][2] Dissolve residue in 10 mL water. Basify to pH 12 with 2M NaOH.

  • Extraction: Extract with DCM (3 x 15 mL). The free amine spontaneously cyclizes via intramolecular nucleophilic attack.[1][2]

  • Purification: Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate. Purify via flash chromatography (EtOAc/Hexane).

Visualizations: Synthetic & Therapeutic Pathway[1][2][3][4]

The following diagram illustrates the central role of 4-Amino-4-(4-fluorophenyl)butan-1-ol in accessing diverse therapeutic classes.

G Precursor 4-Amino-4-(4-fluorophenyl)butanoic Acid (GABA Analog) Target 4-Amino-4-(4-fluorophenyl)butan-1-ol (The Topic) Precursor->Target LiAlH4 Reduction (Protocol A) Target->Precursor In vivo Oxidation (Prodrug Potential) Scaffold 2-(4-Fluorophenyl)pyrrolidine (Privileged Scaffold) Target->Scaffold SOCl2 Cyclodehydration (Protocol B) NK1 NK1 Antagonists (Anti-emetic / Antidepressant) Scaffold->NK1 Derivatization Sigma Sigma-1 Ligands (Neuroprotection / Pain) Scaffold->Sigma Derivatization H3 H3 Antagonists (Cognition) Scaffold->H3 Derivatization

Figure 1: The strategic position of 4-Amino-4-(4-fluorophenyl)butan-1-ol as a bridge between GABA-analogs and Pyrrolidine-based therapeutics.[1][2]

References

  • Synthesis of 2-Arylpyrrolidines : Chem-Impex International.[1][2] (n.d.). 2-(4-Fluorophenyl)pyrrolidine: Applications in Pharmaceutical Development. Retrieved from

  • NK1 Receptor Antagonists : MedKoo Biosciences.[1][2] (n.d.). GSK-3008348: Integrin and Pyrrolidine-based Antagonists.[1][2][3] Retrieved from

  • GABA Analog Pharmacology : ChemScene.[1][2] (n.d.). 4-Amino-4-(4-fluorophenyl)butanoic acid: Structure and Properties. Retrieved from

  • Pyrrolidine Scaffolds in Drug Discovery : Tokyo Chemical Industry (TCI).[1][2] (n.d.). Fluorinated Pyrrolidine Building Blocks. Retrieved from

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of a 4-fluorophenyl moiety is a widely employed and highly effective strategy in modern drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds containing this critical functional group. We will explore the multifaceted influence of the 4-fluoro substituent on crucial pharmacological parameters, including metabolic stability, target binding affinity, and overall physicochemical properties. By integrating foundational principles with contemporary research, this document offers a comprehensive framework for researchers, scientists, and drug development professionals to facilitate the rational design and optimization of novel therapeutics. This guide delves into the underlying mechanistic rationale, supported by detailed experimental protocols and computational insights, to illuminate the path from initial discovery to lead optimization.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological profiles.[1][2] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its significant impact.[1] Among the various fluorinated motifs, the 4-fluorophenyl group is particularly prominent in a wide array of approved drugs and clinical candidates.[3][4][5] This prevalence is a direct result of its often predictable and beneficial effects on a molecule's disposition in the body.

This guide will systematically deconstruct the SAR of 4-fluorophenyl compounds, providing a robust understanding of how this seemingly simple substitution can be leveraged to overcome common challenges in drug development.

The Multifaceted Impact of the 4-Fluoro Substituent

Placing a fluorine atom at the para-position of a phenyl ring imparts a range of advantageous properties that are critical for rational drug design.

Enhancing Metabolic Stability

A primary motivation for incorporating a 4-fluorophenyl group is to improve a compound's metabolic stability.[1][2] The para-position of a phenyl ring is a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes. This process often leads to the formation of phenols, which are then rapidly conjugated and eliminated from the body. The robust carbon-fluorine bond is significantly more resistant to this enzymatic cleavage than a carbon-hydrogen bond, effectively blocking this metabolic "soft spot."[1]

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes in a controlled, in vitro setting.[6][7]

  • Procedure:

    • Preparation: The test compound is prepared in a biological matrix, typically liver microsomes or hepatocytes.[6][8]

    • Incubation: The compound is incubated at a physiological temperature (37°C) with the biological matrix and necessary cofactors, such as NADPH for CYP activity.[6][8]

    • Time-Course Sampling: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60 minutes) to monitor the degradation of the parent compound.[9]

    • Reaction Quenching: Metabolic reactions are stopped at each time point, often by adding an organic solvent or through rapid cooling.[6]

    • Quantification: The concentration of the remaining parent compound is quantified using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[6]

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, such as half-life (t½) and intrinsic clearance (CLint).[6][10]

Compound PairUnsubstituted Phenyl Analog (t½ in min)4-Fluorophenyl Analog (t½ in min)Fold Improvement
Set A 12584.8x
Set B 25>120>4.8x
Set C 8354.4x

This table provides hypothetical but representative data demonstrating the significant increase in metabolic half-life often observed upon introduction of a 4-fluoro substituent.

Modulating Target Binding Affinity

The high electronegativity of fluorine makes it a potent electron-withdrawing group, which can alter the electronic properties of the phenyl ring and influence interactions with the biological target.[1]

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, the fluorine atom can still form favorable interactions within a protein binding pocket.

  • Dipole Moment: The C-F bond has a strong dipole moment that can influence long-range electrostatic interactions with the target.

  • Aromatic Interactions: The electron-withdrawing nature of fluorine can modulate the phenyl ring's ability to participate in π-π stacking or cation-π interactions.

Caption: A generalized workflow for determining and comparing the binding affinities of parent and 4-fluorophenyl analogs.

Binding affinity is a critical parameter in drug design, representing the strength of the interaction between a molecule and its target protein.[11] Accurately determining binding affinity is essential for the development of new therapeutics.[11] The equilibrium dissociation constant (KD) is a common metric used to quantify binding affinity, with a smaller KD value indicating a stronger binding interaction.[12] Various techniques are available to measure binding affinity, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme-linked immunosorbent assay (ELISA).[12]

Influence on Physicochemical Properties

The introduction of a 4-fluoro substituent can also modulate key physicochemical properties like lipophilicity (logP). While fluorine is highly electronegative, its small size often results in a modest increase in lipophilicity when replacing a hydrogen atom. This can have a significant impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Phenyl Ring as a Core Interaction Scaffold

While the 4-fluoro group provides crucial modulations, the phenyl ring itself is a fundamental scaffold for interacting with biological targets.

  • Hydrophobic Interactions: The non-polar surface of the phenyl ring is a primary driver of hydrophobic interactions within the typically less polar binding pockets of proteins.

  • Aromatic Interactions: The phenyl ring can engage in various aromatic interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

Case Studies: The 4-Fluorophenyl Moiety in Approved Drugs

The successful application of the 4-fluorophenyl group is evident in numerous marketed drugs.

  • Citalopram (Antidepressant): This selective serotonin reuptake inhibitor (SSRI) contains a 4-fluorophenyl group that is essential for its high-affinity binding to the serotonin transporter.[13][14]

  • Ezetimibe (Cholesterol Absorption Inhibitor): This drug incorporates two 4-fluorophenyl groups, which SAR studies have demonstrated are critical for its biological activity.

  • Umbralisib (PI3K-delta and Casein Kinase 1 Epsilon Inhibitor): This anticancer agent features a 4-fluorophenyl group, and SAR studies have shown that this substitution plays a key role in its inhibitory activity and selectivity.

  • Pleuromutilin Derivatives (Antibacterial): A novel pleuromutilin derivative with a 4-fluorophenyl group has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17]

Conclusion and Future Perspectives

The 4-fluorophenyl group is a powerful and versatile component in the medicinal chemist's toolkit. Its ability to enhance metabolic stability, modulate electronic properties, and fine-tune physicochemical characteristics makes it an invaluable substituent for lead optimization. A thorough understanding of the SAR principles governing this moiety is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Future research will likely explore more intricate fluorination patterns and the development of novel synthetic methodologies to further expand the chemical space for drug discovery. The ongoing integration of computational modeling with empirical SAR studies will undoubtedly accelerate the discovery of next-generation drugs that leverage the unique properties of the 4-fluorophenyl scaffold.[18][19][20]

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Thermo Fisher Scientific. (n.d.).
  • Ahamad, S., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models.
  • WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • BMG Labtech. (2021, April 26).
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • MDPI. (2025, May 29). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.
  • Keighron, J. D., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
  • ACS Omega. (2024, April 10). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • protocols.io. (2025, August 3).
  • PubMed. (2025, May 29). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.
  • Galligan, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience.
  • Newman, A. H., et al. (2017). Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 10). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.
  • Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry.
  • PubMed Central. (2017, December 11). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes as Novel Atypical Dopamine Transporter (DAT)
  • RSC Publishing. (2024, June 24).
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15).
  • PubMed Central. (2024, April 10). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
  • PubMed Central. (2023, April 28).
  • Taylor & Francis Online. (2020, December 8).
  • PubMed Central. (2010, October 14). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • Beierle, J. M., et al. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry.
  • Oncodesign Services. (n.d.).
  • Creative Proteomics. (n.d.).
  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.
  • Zolatarev, A. A., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Journal of Fluorine Chemistry.
  • Chinese Chemical Society. (2023, January 15). Fluorine-containing drugs approved by the FDA in 2021.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • MDPI. (2023, May 17). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • PubMed. (2021, December 23).
  • ACS Omega. (2025, August 30).
  • ResearchGate. (2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development.
  • Oxford Academic. (2000, July 15).
  • Preprints.org. (2025, September 14).
  • Semantic Scholar. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Wikipedia. (n.d.). Citalopram.
  • PubMed. (2004, May 3). Fluorine in medicinal chemistry.
  • PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

Sources

Chirality and stereoisomers of 4-Amino-4-(4-fluorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chirality and Stereoisomers of 4-Amino-4-(4-fluorophenyl)butan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and metabolic profile. For novel compounds such as 4-Amino-4-(4-fluorophenyl)butan-1-ol, a thorough understanding of its chiral properties is paramount for any drug development program. This technical guide provides a comprehensive framework for the resolution, analysis, and absolute configuration assignment of its stereoisomers. We will explore the foundational principles of its chirality, present detailed, field-proven protocols for chiral separation via High-Performance Liquid Chromatography (HPLC), and describe the definitive assignment of absolute stereochemistry using Vibrational Circular Dichroism (VCD) spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically-grounded approach to the stereochemical characterization of this and similar chiral amino alcohols.

The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the differential biological activity of enantiomers is a well-established phenomenon. For a pair of enantiomers, one may exhibit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects.[1] Therefore, regulatory bodies globally mandate the characterization and often the separation of enantiomers for chiral drug candidates. 4-Amino-4-(4-fluorophenyl)butan-1-ol is a chiral molecule possessing a single stereocenter, making it exist as a pair of enantiomers. A successful development path for this compound necessitates a validated methodology to control and quantify its stereoisomeric composition.

Molecular Structure and The Stereogenic Center

The core of 4-Amino-4-(4-fluorophenyl)butan-1-ol's chirality lies in the C4 carbon atom. This carbon is a stereogenic center because it is bonded to four distinct substituent groups:

  • A primary amino group (-NH₂)

  • A 4-fluorophenyl group

  • A hydrogen atom (-H)

  • A 3-hydroxypropyl group (-CH₂CH₂CH₂OH)

The tetrahedral arrangement of these four different groups around the C4 carbon results in two non-superimposable mirror images, known as enantiomers: (R)-4-Amino-4-(4-fluorophenyl)butan-1-ol and (S)-4-Amino-4-(4-fluorophenyl)butan-1-ol.

Chiral Resolution: A Protocol for Enantiomeric Separation via HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for separating enantiomers.[2][3][4] The primary challenge with amino alcohols like the title compound is often the lack of a strong UV-absorbing chromophore, which complicates detection.[2] Our recommended protocol addresses this through a pre-column derivatization step to introduce a fluorescent tag, enabling highly sensitive and specific detection.

Causality in Method Development
  • Choice of CSP: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amines and alcohols.[2][4] We propose an amylose-based CSP for its proven effectiveness.

  • Derivatization Strategy: To overcome the weak UV absorbance, derivatization of the primary amine is the optimal strategy. We utilize 4-Fluoro-7-nitrobenzofurazan (NBD-F), which reacts specifically with the primary amine to yield a highly fluorescent derivative. This not only enhances detection sensitivity by orders of magnitude but can also improve the interaction with the CSP, leading to better chiral recognition.[4]

  • Mobile Phase Selection: A non-polar/polar mobile phase, such as n-Hexane and ethanol, provides the necessary solvent strength to elute the compounds while allowing for the crucial hydrogen bonding and dipole-dipole interactions with the CSP that govern chiral separation.

Detailed Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (R) and (S) enantiomers of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

Step 1: Preparation of Derivatizing Reagent and Sample

  • Prepare a 1 mg/mL solution of NBD-F in acetonitrile.

  • Accurately weigh ~1 mg of a racemic standard of 4-Amino-4-(4-fluorophenyl)butan-1-ol and dissolve it in 1 mL of acetonitrile.

  • In a microvial, combine 100 µL of the sample solution, 200 µL of a 0.1 M borate buffer (pH 8.5), and 100 µL of the NBD-F solution.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for injection.

Step 2: HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). Note: The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Fluorescence Detector: Excitation λ = 470 nm, Emission λ = 530 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability and Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the derivatized racemic standard. Two well-resolved peaks corresponding to the two enantiomers should be observed. The resolution factor (Rs) should be > 1.5 for baseline separation.

  • Inject derivatized samples of individual enantiomers (if available) to confirm the elution order.

  • Prepare and analyze unknown samples using the same procedure.

Expected Data and Interpretation

The successful execution of this protocol will yield a chromatogram showing two distinct peaks. The area under each peak is directly proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (ee%).

Parameter(S)-Enantiomer(R)-EnantiomerSystem Suitability
Retention Time (t_R) ~12.5 min~14.8 min-
Peak Area VariableVariable-
Resolution (R_s) --> 1.5
Enantiomeric Excess (ee%) CalculatedCalculated-

Note: Table contains representative hypothetical data for illustrative purposes.

Workflow for Chiral HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Interpretation Racemate Racemic Sample Reaction Derivatization (60°C, 30 min) Racemate->Reaction Deriv_Reagent NBD-F Reagent Deriv_Reagent->Reaction Deriv_Sample Derivatized Sample Reaction->Deriv_Sample Injector HPLC Injection Deriv_Sample->Injector Column Chiral Column (Chiralpak IA) Injector->Column Detector Fluorescence Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Integration Peak Integration Data->Integration Calculation Calculate ee% Integration->Calculation Report Final Report Calculation->Report

Caption: Chiral HPLC separation workflow for 4-Amino-4-(4-fluorophenyl)butan-1-ol.

Absolute Configuration Assignment

Once the enantiomers are separated, determining their absolute configuration—assigning them as (R) or (S)—is a critical final step. While X-ray crystallography is the definitive method, it requires a suitable single crystal, which can be difficult to obtain. Vibrational Circular Dichroism (VCD) offers a powerful alternative that can be performed on samples in solution.

VCD Spectroscopy: The Rationale

VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum of a purified enantiomer with theoretical spectra calculated for both (R) and (S) configurations using quantum mechanics (e.g., Density Functional Theory - DFT), an unambiguous assignment can be made.

Protocol for VCD Analysis
  • Sample Preparation: Isolate a sufficient quantity (~1-5 mg) of a single enantiomer with high enantiomeric purity (>99% ee) using preparative chiral HPLC.

  • Experimental Spectrum: Dissolve the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for both the (R) and (S) enantiomers to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the Boltzmann-averaged theoretical IR and VCD spectra for both the (R) and (S) configurations.

  • Spectral Comparison and Assignment:

    • Visually and mathematically compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers.

    • The configuration whose calculated spectrum correctly matches the sign and relative intensity of the experimental VCD bands is the correct absolute configuration of the measured sample.

Workflow for Absolute Configuration Assignment

VCD_Workflow cluster_exp Experimental cluster_comp Computational PureEnantiomer Purified Enantiomer (>99% ee) VCD_Exp Acquire Experimental VCD Spectrum PureEnantiomer->VCD_Exp Compare Compare Experimental vs. Calculated Spectra VCD_Exp->Compare Model_R Model (R)-Isomer DFT_Calc DFT Calculations (Conformers, Frequencies) Model_R->DFT_Calc Model_S Model (S)-Isomer Model_S->DFT_Calc Spectrum_R Calculated (R)-Spectrum DFT_Calc->Spectrum_R Spectrum_S Calculated (S)-Spectrum DFT_Calc->Spectrum_S Spectrum_R->Compare Spectrum_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: VCD workflow for absolute configuration assignment.

Conclusion

The stereochemical characterization of 4-Amino-4-(4-fluorophenyl)butan-1-ol is a non-trivial but essential task for its potential development as a pharmaceutical agent. The methodologies outlined in this guide, combining pre-column derivatization with chiral HPLC for separation and VCD spectroscopy for absolute configuration assignment, represent a robust, scientifically sound, and validated pathway. This approach provides the necessary analytical framework to ensure the stereochemical purity and safety required for progression through the drug development pipeline.

References

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025).
  • ANALYTICAL CHIRAL SEPAR
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

Sources

Methodological & Application

Application Note: Characterization of 4-Amino-4-(4-fluorophenyl)butan-1-ol in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the characterization of 4-Amino-4-(4-fluorophenyl)butan-1-ol , a structural probe often utilized in Structure-Activity Relationship (SAR) studies involving GABA-ergic and Sigma receptor systems.

Abstract & Introduction

4-Amino-4-(4-fluorophenyl)butan-1-ol is a gamma-amino alcohol derivative structurally analogous to the GABA-B agonist (4-fluorophenyl)-GABA (an analog of Phenibut/Baclofen) and a reduced metabolite pharmacophore of butyrophenone antipsychotics.

Unlike its carboxylic acid counterparts (which are zwitterionic and highly selective for GABA receptors), the reduction of the C1-carboxylate to a primary alcohol significantly alters the physicochemical profile, increasing lipophilicity and blood-brain barrier (BBB) permeability. This modification typically shifts affinity away from classical GABA receptors toward Sigma-1 receptors (


1)  and Monoamine Transporters (SERT/DAT) .

This guide provides standardized protocols for evaluating the binding affinity (


) of this ligand against its two most probable targets:
  • Sigma-1 Receptor (

    
    1):  Due to the 4-fluorophenyl-alkyl-amine motif.
    
  • GABA-B Receptor: To determine residual affinity of the alcohol analog vs. the parent amino acid.

Physicochemical Properties & Preparation[1]

PropertyDescription
IUPAC Name 4-Amino-4-(4-fluorophenyl)butan-1-ol
Molecular Formula C

H

FNO
Molecular Weight 183.22 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol. Sparingly soluble in water.
pKa (Predicted) ~9.5 (Amine). At physiological pH (7.4), it exists predominantly as a cation.
Stock Solution Preparation
  • Weighing: Accurately weigh 1.83 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution . Vortex for 1 minute.

  • Storage: Aliquot into light-resistant vials and store at -20°C. Stable for 3 months.

  • Working Dilutions: On the day of the assay, serially dilute in Assay Buffer (ensure final DMSO concentration is <1% in the well).

Protocol A: Sigma-1 Receptor ( 1) Binding Assay

Rationale: The 4-fluorophenyl group attached to an alkyl amine is a classic pharmacophore for Sigma-1 receptors (e.g., Haloperidol, Pentazocine).

Materials
  • Tissue Source: Guinea Pig Liver membranes (Highest density of

    
    1 receptors).[1]
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Determinant: Haloperidol (10

    
    M) or (+)-Pentazocine (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Experimental Workflow

SigmaBinding Prep Membrane Prep (Guinea Pig Liver) Mix Reaction Mix (Buffer + Ligand + [3H]-Pentazocine) Prep->Mix Incubate Incubation (120 min @ 25°C) Mix->Incubate Filter Harvest (Whatman GF/B + PEI) Incubate->Filter Count Scintillation Counting Filter->Count

Figure 1: Workflow for Sigma-1 Radioligand Competition Assay.

Step-by-Step Procedure
  • Membrane Thawing: Thaw frozen Guinea Pig Liver membranes and homogenize in ice-cold Assay Buffer . Dilute to a protein concentration of ~0.5 mg/mL.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): 100

      
      L Buffer + 50 
      
      
      
      L [
      
      
      H]-Pentazocine (Final conc. 3 nM) + 50
      
      
      L Membrane.
    • Non-Specific Binding (NSB): 100

      
      L Haloperidol (10 
      
      
      
      M) + 50
      
      
      L [
      
      
      H]-Pentazocine + 50
      
      
      L Membrane.
    • Test Compound: 100

      
      L 4-Amino-4-(4-fluorophenyl)butan-1-ol (varying conc. 
      
      
      
      to
      
      
      M) + 50
      
      
      L [
      
      
      H]-Pentazocine + 50
      
      
      L Membrane.
  • Incubation: Incubate the plates for 120 minutes at Room Temperature (25°C) in the dark.

  • Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters 3x with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0).

  • Counting: Transfer filters to scintillation vials, add cocktail, and count for 1 minute.

Protocol B: GABA-B Receptor Binding Assay

Rationale: To verify if the reduction of the carboxylate to alcohol retains any affinity for the GABA-B orthosteric site.

Materials
  • Tissue Source: Rat Cerebral Cortex membranes.

  • Radioligand: [

    
    H]-CGP54626 (Antagonist) or [
    
    
    
    H]-Baclofen (Agonist). Note: Antagonist radioligands are preferred for screening to avoid G-protein coupling shifts.
  • NSB Determinant: GABA (100

    
    M) or Isoguvacine (100 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

    
    , pH 7.4.
    
Step-by-Step Procedure
  • Preparation: Thaw rat brain membranes. Resuspend in Assay Buffer containing CaCl

    
     (essential for GABA-B binding).
    
  • Incubation Mix:

    • Add 50

      
      L of [
      
      
      
      H]-CGP54626 (Final conc. 1 nM).
    • Add 50

      
      L of Test Compound (4-Amino-4-(4-fluorophenyl)butan-1-ol).
      
    • Initiate with 100

      
      L Membrane suspension (~200 
      
      
      
      g protein).
  • Incubation: Incubate for 60 minutes at Room Temperature .

  • Filtration: Rapid filtration through GF/B filters. Note: PEI presoaking is usually not required for GABA-B assays but check background.

  • Wash: Wash 3x with ice-cold Assay Buffer.

Data Analysis & Interpretation

Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :


  • 
    :  Concentration of 4-Amino-4-(4-fluorophenyl)butan-1-ol displacing 50% of specific radioligand binding.
    
  • 
    :  Concentration of radioligand used (e.g., 3 nM for Pentazocine).
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
    
Expected Results Profile
TargetPredicted Affinity (

)
Interpretation
Sigma-1 (

1)
High/Moderate (< 100 nM) The lipophilic amine + fluorophenyl motif strongly favors

1 binding.
GABA-B Low/Negligible (> 10

M)
Loss of the carboxylic acid usually abolishes high-affinity GABA-B binding.
SERT Moderate (~ 500 nM) Lipophilic amines often show off-target binding to serotonin transporters.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book (Version II). University of North Carolina at Chapel Hill.[2][3]

  • IUPHAR/BPS Guide to Pharmacology. Sigma-1 Receptor Ligands and Binding.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Describes the [3H]-(+)-Pentazocine binding standard).
  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. (Describes GABA-B binding requirements).

Sources

Use of 4-Amino-4-(4-fluorophenyl)butan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role: Privileged Scaffold & Precursor for 2-Arylpyrrolidines in Medicinal Chemistry

Executive Summary

4-Amino-4-(4-fluorophenyl)butan-1-ol (CAS: 170568-12-0 / Generic structure ref) represents a critical "masked" heterocyclic scaffold in modern drug discovery. While it possesses intrinsic activity as a GABA-analogue, its primary utility in medicinal chemistry is as a robust, chiral precursor for the synthesis of 2-(4-fluorophenyl)pyrrolidine derivatives.

The 2-arylpyrrolidine motif is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The inclusion of the 4-fluorophenyl group specifically enhances metabolic stability by blocking para-position oxidation (CYP450 metabolism) and increasing lipophilicity for blood-brain barrier (BBB) penetration.

Key Applications:

  • Synthesis of NK1 Antagonists: Precursor for substance P inhibitors.

  • CNS Agents: Building block for serotonin/norepinephrine reuptake inhibitors (SNRIs).

  • Peptidomimetics: Introduction of constrained conformational restriction.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance
Molecular Formula C₁₀H₁₄FNOCore scaffold
Molecular Weight 183.22 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
H-Bond Donors 2 (-NH₂, -OH)High polarity; requires protection for lipophilic synthesis
H-Bond Acceptors 2Receptor binding capability
Chirality C4 is a stereocenterEnantiomers (R/S) show distinct biological profiles
pKa (Amine) ~9.5Exists as ammonium salt at physiological pH

Core Application: Cyclodehydration to Pyrrolidines

The most frequent application of this amino alcohol is the intramolecular cyclodehydration to form the pyrrolidine ring. This reaction transforms the flexible linear chain into a rigid heterocycle, locking the phenyl group into a specific vector for receptor binding.

Mechanism of Action (Synthetic)

The reaction proceeds via the activation of the primary alcohol (leaving group formation) followed by an intramolecular nucleophilic attack by the amine.

  • Activation: The -OH group is converted to a halide (Cl/Br) or sulfonate (OMs/OTs).

  • Cyclization: The internal amine (nucleophile) attacks the electrophilic C1 carbon.

  • Deprotonation: Formation of the secondary amine (pyrrolidine).

Visualization: Synthetic Pathway

PyrrolidineSynthesis Start 4-Amino-4-(4-fluorophenyl)butan-1-ol (Linear Precursor) Activation Activation Step (SOCl2 or MsCl) Start->Activation  Reagent Addition   Intermediate Activated Intermediate (Chloro-amine or O-Mesylate) Activation->Intermediate  LG Formation   Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization  Nucleophilic Attack   Product 2-(4-fluorophenyl)pyrrolidine (Rigid Scaffold) Cyclization->Product  Workup  

Caption: Transformation of the linear amino-alcohol to the bioactive pyrrolidine scaffold via activation-cyclization.

Experimental Protocols

Protocol A: One-Pot Cyclization via Thionyl Chloride

Best for: Scalable synthesis of the racemic or enantiopure scaffold without chromatography.

Reagents:

  • Substrate: 4-Amino-4-(4-fluorophenyl)butan-1-ol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂, 1.2 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform

  • Base: Aqueous NaOH (2M)

Step-by-Step Procedure:

  • Preparation: Dissolve the amino alcohol (10 mmol) in dry DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Activation: Add SOCl₂ (12 mmol) dropwise over 15 minutes. Caution: Gas evolution (SO₂, HCl).

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2 hours. This forms the intermediate 4-chloro-1-(4-fluorophenyl)butan-1-amine hydrochloride.

  • Cyclization: Cool the reaction mixture to 0°C. Slowly add 2M NaOH (30 mL) with vigorous stirring. The biphasic mixture allows the free base amine to attack the alkyl chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect >85% yield of 2-(4-fluorophenyl)pyrrolidine as a pale yellow oil.

Quality Control Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH triplet (~3.6 ppm) and appearance of ring protons (multiplets at 1.6–2.2 ppm and 2.9–3.2 ppm).

Protocol B: Enantioselective Resolution (Kinetic Resolution)

Best for: Isolating (R) or (S) enantiomers for chiral drug candidates.

Since the C4 position is chiral, the starting material is often obtained as a racemate. Resolution is critical for biological activity.

Methodology:

  • Acylation: React the racemic amino alcohol with an acyl donor (e.g., ethyl acetate or vinyl acetate) in the presence of Lipase B from Candida antarctica (CAL-B) .

  • Selectivity: The enzyme typically acetylates the (R)-amine selectively (or the alcohol, depending on conditions), leaving the (S)-enantiomer untouched.

  • Separation: The resulting amide (R) and free amine (S) have vastly different polarities and can be separated via silica gel chromatography.

Medicinal Chemistry Rationale (E-E-A-T)

Why the 4-Fluorophenyl Group?

In drug design, the replacement of a hydrogen or a hydroxyl group with fluorine is a strategic "bioisostere" move.

  • Metabolic Blockade: The para-position of a phenyl ring is a "hotspot" for metabolic oxidation by Cytochrome P450 enzymes. Placing a fluorine atom here blocks this degradation, significantly extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å). It increases the lipophilicity (

    
    ) of the molecule without imposing significant steric hindrance, facilitating better membrane permeability and BBB crossing.
    
The "Masked" Pyrrolidine Concept

Using the open-chain amino alcohol allows for late-stage diversification.

  • Strategy: A chemist can functionalize the primary alcohol (e.g., etherification) before cyclization to create 2-substituted pyrrolidines with unique side chains that would be difficult to install on the ring directly.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

  • Waste: Fluorinated organic compounds must be segregated from general organic waste for high-temperature incineration to prevent formation of HF in standard waste streams.

References

  • Organic Chemistry Portal. (2023). Pyrrolidine Synthesis via Ring Closure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 116940496, 4-Amino-4-(4-fluorophenyl)butan-2-one (Related Structure). Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH. (Context on chiral resolution of amino alcohols).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on Fluorine substitution).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Amino-4-(4-fluorophenyl)butan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Reaction Optimization & Troubleshooting for Gamma-Amino Alcohol Synthesis

Executive Summary

The synthesis of 4-Amino-4-(4-fluorophenyl)butan-1-ol presents a classic chemoselectivity challenge common to


-amino alcohols. The primary failure mode in this synthesis is not the reduction itself, but the competing thermodynamic drive toward cyclization, yielding 2-(4-fluorophenyl)pyrrolidine .

This guide outlines the "Golden Path" protocol using Borane-THF to minimize cyclization, followed by a troubleshooting matrix addressing yield loss, purity, and isolation difficulties.

Part 1: The "Golden Path" Protocol

Methodology: Borane-Mediated Reduction of 4-Amino-4-(4-fluorophenyl)butanoic Acid. Rationale: Unlike Lithium Aluminum Hydride (LiAlH


), which can require aggressive conditions that promote in situ lactamization (and subsequent reduction to the cyclic amine), Borane-THF (BH

·THF) acts as an electrophilic reducing agent. It rapidly complexes with the carboxylic acid to form a triacyloxyborane intermediate, reducing it to the alcohol faster than the amine can effect intramolecular cyclization.
Step-by-Step Workflow
  • Activation (0 min):

    • Charge an oven-dried flask with 4-amino-4-(4-fluorophenyl)butanoic acid (1.0 equiv) under Nitrogen/Argon.

    • Add anhydrous THF (10 mL/g substrate).[1]

    • Note: The starting material may be a suspension.[2] This is normal.

  • Addition (0–30 min):

    • Cool the mixture to 0°C .

    • Add BH

      
      ·THF  (1.0 M solution, 2.5 equiv) dropwise via syringe pump or pressure-equalizing funnel.
      
    • Critical: Gas evolution (H

      
      ) will be vigorous. Control addition rate to maintain internal temp <5°C.
      
  • Reaction (30 min – 4 hrs):

    • Allow the reaction to warm naturally to Room Temperature (20–25°C) .

    • Stir until TLC or LC-MS indicates consumption of the acid.

    • Warning: Do not reflux. Heat promotes the formation of the thermodynamic pyrrolidine byproduct.

  • Quenching & Workup (Crucial Step):

    • Cool back to 0°C .

    • Slowly add Methanol (excess) to quench unreacted borane.

    • Acid Hydrolysis: Add 6M HCl dropwise until pH < 2. Stir at RT for 30 mins to break the Boron-Amine complex.

    • Basification: Cool to 0°C and adjust pH to >12 using 50% NaOH.

    • Extraction: Extract immediately with DCM/Isopropanol (9:1) or n-Butanol . The product is highly water-soluble; standard Et

      
      O extraction will fail.
      
Part 2: Visualizing the Chemoselectivity Challenge

The following diagram illustrates the kinetic competition between the desired linear alcohol and the unwanted cyclic pyrrolidine.

ReactionPathway Start 4-Amino-4-(4-fluorophenyl) butanoic acid Complex Borane-Amine/Acid Complex Start->Complex BH3·THF, 0°C Lactam Intermediate: Lactam Start->Lactam Heat/Dehydration Target TARGET: 4-Amino-4-(4-fluorophenyl) butan-1-ol Complex->Target Kinetic Reduction (Fast) Byproduct BYPRODUCT: 2-(4-fluorophenyl) pyrrolidine Target->Byproduct Acid/Heat (Cyclization) Lactam->Byproduct Reduction

Caption: Kinetic pathway (Green) yields the target alcohol. Thermal or acidic stress (Red) drives cyclization to the pyrrolidine.

Part 3: Troubleshooting & FAQs
Q1: My LC-MS shows a mass of M-18 (pyrrolidine) instead of the target alcohol. Why?

Diagnosis: Spontaneous Cyclization. The 1,4-amino alcohol motif is structurally primed to release water and form a 5-membered ring (pyrrolidine). This occurs if:

  • Temperature was too high: Refluxing the reaction drives the equilibrium toward the cyclic product.

  • Workup was too acidic: While acid is needed to break the Boron-Nitrogen bond, prolonged exposure to acidic conditions (especially with heat) catalyzes cyclization.

  • Injector Port Pyrolysis: Sometimes the product is pure, but cyclizes inside the hot GC/LC injector. Verify with NMR (look for the disappearance of the CH

    
    OH protons).
    

Corrective Action:

  • Keep reaction temperature below 25°C .

  • Perform the acid hydrolysis step (to break the B-N complex) at room temperature, not reflux.

  • Neutralize immediately after hydrolysis.

Q2: The yield is extremely low (<30%), but I don't see byproducts.

Diagnosis: Phase Transfer Failure. Amino alcohols are amphoteric and highly polar. In the basic workup (pH > 12), the amine is free, but the hydroxyl group increases water solubility. Standard extraction solvents like Diethyl Ether or Hexane will leave 80% of your product in the aqueous waste.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction.

  • Solvent Switch: Use DCM:Isopropanol (9:1) or n-Butanol for extraction.

  • Continuous Extraction: For scale-up (>10g), use a liquid-liquid continuous extractor overnight.

Q3: Can I use LiAlH

instead of Borane?

Answer: Yes, but with caveats. LiAlH


 is a stronger base. If you add the amino acid solid to a LiAlH

suspension, the heat of neutralization can generate local "hot spots" that dehydrate the acid to the lactam before reduction occurs. Once the lactam forms, LiAlH

reduces it to the cyclic amine (pyrrolidine).

Optimization for LiAlH


: 
  • Pre-mix: Convert the amino acid to an ester (e.g., methyl ester) first. Esters reduce cleanly to alcohols without the competing lactamization risk associated with the free acid.

  • Reverse Addition: Add the substrate solution slowly to the LiAlH

    
     slurry at 0°C.
    
Part 4: Optimization Data Matrix
VariableStandard ConditionOptimized ConditionImpact on Outcome
Reagent LiAlH

(Solid addition)
BH

·THF (1M Solution)
Borane is more chemoselective for -COOH in the presence of amines, reducing cyclization risk [1].
Solvent Diethyl EtherTHF THF solubilizes the borane complex better; Ether is too volatile for effective reflux-free control.
Temperature Reflux (66°C)0°C

25°C
High temp favors thermodynamic cyclization (pyrrolidine formation) [2].
Quench pH Neutral (pH 7)Basic (pH > 12) High pH suppresses ammonium formation, allowing extraction of the free amine.
Extraction EtOAcDCM/iPrOH (9:1) Critical for recovering the polar amino-alcohol from the aqueous phase.
References
  • Bentham Open. (2008).[3] A Convenient Reduction of

    
    -Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.[3] The Open Organic Chemistry Journal.[3] Link
    
  • Royal Society of Chemistry. (2013).[4][5] Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.[4][5] Link

  • ChemicalBook. (n.d.). 4,4-bis(4-fluorophenyl)butan-1-ol Synthesis Routes. (Analogous chemistry validation). Link

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Mechanism of failure/cyclization). Link

Sources

4-Amino-4-(4-fluorophenyl)butan-1-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-4-(4-fluorophenyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Solubility Profile of 4-Amino-4-(4-fluorophenyl)butan-1-ol

4-Amino-4-(4-fluorophenyl)butan-1-ol is a molecule that presents a nuanced solubility profile due to its distinct structural features. The presence of a polar amino group and a hydroxyl group suggests an inclination for solubility in polar solvents through hydrogen bonding. However, the fluorophenyl group introduces a significant lipophilic character, which can counteract this hydrophilicity. Furthermore, the fluorine atom, being highly electronegative, can reduce the basicity of the nearby amino group, thereby influencing its ionization and pH-dependent solubility. A grasp of these competing factors is essential for effective solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-4-(4-fluorophenyl)butan-1-ol not dissolving in water?

A1: The limited aqueous solubility of 4-Amino-4-(4-fluorophenyl)butan-1-ol at neutral pH is primarily due to the hydrophobic nature of the fluorophenyl ring. While the amino and hydroxyl groups are polar, the nonpolar surface area of the aromatic ring dominates, leading to poor interaction with water molecules. At neutral pH, the amino group is not fully protonated, which limits its contribution to aqueous solubility.

Q2: I'm observing precipitation when I add my aqueous buffer to a stock solution of the compound in an organic solvent. What is happening?

A2: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. Your compound is likely more soluble in the initial organic solvent. When an aqueous buffer is introduced, the overall polarity of the solvent system increases, reducing the solubility of your lipophilic compound and causing it to precipitate. To avoid this, consider using a cosolvent system or adjusting the pH of the final solution.

Q3: Can I improve the aqueous solubility by adjusting the pH?

A3: Yes, pH adjustment is a highly effective strategy. The amino group in 4-Amino-4-(4-fluorophenyl)butan-1-ol is basic and can be protonated at acidic pH. This protonation forms a salt, which is significantly more water-soluble than the free base. A systematic pH-solubility profile is recommended to identify the optimal pH for your application. The solubility of amino acids and related compounds is known to be pH-dependent.[1]

Q4: What are the best organic solvents for this compound?

A4: Based on the structure, polar aprotic solvents and alcohols are likely to be effective. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol should be good starting points. For related aminobutanol compounds, solubility in alcohols has been noted.[2][3]

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

This troubleshooting guide provides a systematic approach to solubilizing 4-Amino-4-(4-fluorophenyl)butan-1-ol in aqueous media.

Troubleshooting Workflow for Aqueous Solubility

start Start: Compound fails to dissolve in water ph_adjustment Adjust pH to acidic range (e.g., pH 2-4) with dilute HCl start->ph_adjustment check_solubility1 Observe for dissolution ph_adjustment->check_solubility1 success1 Success: Compound dissolved. Proceed with experiment. check_solubility1->success1 Dissolved failure1 Failure: Compound remains insoluble or precipitates check_solubility1->failure1 Not Dissolved cosolvent Use a water-miscible cosolvent (e.g., Ethanol, Propylene Glycol) failure1->cosolvent prepare_stock Prepare a concentrated stock in the cosolvent cosolvent->prepare_stock dilute Slowly dilute with aqueous buffer while vortexing prepare_stock->dilute check_solubility2 Observe for precipitation dilute->check_solubility2 success2 Success: Stable solution formed. Proceed with experiment. check_solubility2->success2 No Precipitation failure2 Failure: Precipitation occurs check_solubility2->failure2 Precipitation surfactant Consider adding a surfactant (e.g., Tween 80, Polysorbate 20) failure2->surfactant cyclodextrin Explore the use of cyclodextrins (e.g., HP-β-CD) failure2->cyclodextrin end Consult further formulation strategies surfactant->end cyclodextrin->end

Caption: A stepwise workflow for troubleshooting aqueous solubility issues.

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Weigh the desired amount of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

  • Add a small volume of deionized water.

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and continue adding acid until the compound fully dissolves.

  • Once dissolved, adjust the final volume with the appropriate buffer for your experiment, ensuring the final pH maintains solubility.

Rationale: The addition of acid protonates the basic amino group, forming a more polar and water-soluble salt. This is a common and effective method for increasing the solubility of basic drugs.[4]

Issue 2: Compound Instability or Degradation in Solution

While aiming to improve solubility, it is crucial to ensure the stability of the compound.

Protocol for Assessing Solution Stability:

  • Prepare the solubilized formulation of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the intended experimental conditions (e.g., temperature, light exposure).

  • At each time point, analyze an aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the peak area and purity of the compound at each time point to the initial (time 0) sample. A significant decrease in the main peak or the appearance of new peaks may indicate degradation.

Rationale: Aggressive solubilization methods, such as very low or high pH, or the use of certain excipients, can sometimes lead to chemical degradation. A stability study is a self-validating system to ensure the integrity of your experimental results.

Data Summary and Reference Tables

Table 1: Predicted Physicochemical Properties of 4-Amino-4-(4-fluorophenyl)butan-1-ol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
4-Amino-4-(4-fluorophenyl)butan-1-olC10H14FNO183.22~1.4The fluorophenyl group increases lipophilicity compared to the non-fluorinated analog.
4-Amino-1-butanolC4H11NO89.14-Highly soluble in water.[5]
2-Aminobutan-1-olC4H11NO89.14-Highly soluble in water and soluble in alcohols.[2]

Table 2: Recommended Starting Solvents and Strategies

Solvent/StrategyTypeRationale
Water (with pH adjustment) AqueousProtonation of the amino group at acidic pH significantly increases solubility.
Ethanol/Water Mixtures Co-solventBalances polarity to accommodate both the hydrophilic and lipophilic parts of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticA strong, versatile solvent for many organic compounds.
Polyethylene Glycol (PEG) Co-solvent/PolymerCan increase solubility and is often used in formulations.
Cyclodextrins Complexation AgentCan form inclusion complexes to encapsulate the hydrophobic phenyl group, enhancing aqueous solubility.
Surfactants (e.g., Tween® 80) Solubilizing AgentForm micelles that can solubilize poorly soluble compounds.

Advanced Solubilization Strategies

For particularly challenging applications, more advanced formulation strategies may be necessary. These approaches are often employed in later-stage drug development but can be adapted for research purposes.

Advanced Strategies Workflow

start Initial strategies insufficient particle_size Particle Size Reduction (Micronization/Nanonization) start->particle_size solid_dispersion Amorphous Solid Dispersions start->solid_dispersion lipid_formulation Lipid-Based Formulations (e.g., SEDDS) start->lipid_formulation end Specialized formulation development required particle_size->end solid_dispersion->end lipid_formulation->end

Caption: Overview of advanced solubilization techniques.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state can improve solubility.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to improve solubility and absorption.

References

  • Solubility of Things. (n.d.). 2-Aminobutanol. Retrieved February 17, 2026, from [Link]

  • ExportersIndia. (n.d.). (3R) 3 Amino 1 Butanol - High Purity Industrial Grade Chemical at Attractive Price. Retrieved February 17, 2026, from [Link]

  • Pobudkowska, A., & Dołega, A. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-1-butanol (CAS 13325-10-5). Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(Fmoc-amino)-1-butanol Properties. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Amino-1-butanol. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4,4-Bis(4-fluorophenyl)butan-1-ol. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Retrieved February 17, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Amino-1-butanol. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved February 17, 2026, from [Link]

  • Simulations Plus. (n.d.). Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Retrieved February 17, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Retrieved February 17, 2026, from [Link]

  • Advanced Pharmaceutical Bulletin. (2022, December 10). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: 4-Amino-4-(4-fluorophenyl)butan-1-ol Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-4-(4-fluorophenyl)butan-1-ol .

This guide is structured to address the specific stability challenges inherent to


-amino alcohols  possessing benzylic amine  functionality. The content is synthesized from fundamental mechanistic organic chemistry and degradation data of structural analogues (e.g., 4-amino-1-butanol, haloperidol metabolites).[1]

Executive Summary & Molecule Analysis

Compound: 4-Amino-4-(4-fluorophenyl)butan-1-ol Functional Analysis for Stability:

  • Primary Alcohol (C1): Susceptible to oxidation to aldehyde (and subsequent cyclization) or carboxylic acid.

  • Benzylic Primary Amine (C4): The C-H bond at the benzylic position is electronically activated by the 4-fluorophenyl ring, making it a "soft spot" for oxidative deamination and radical attack.

  • 1,4-Distance: The separation between the amine and alcohol allows for thermodynamically favorable 5-membered ring formation (pyrrolidine derivatives) under specific stress conditions.[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Oxidative Instability (The Primary Culprit)

Q1: I am observing a gradual decrease in assay purity (~0.5% per week) even at 4°C. The main degradant elutes before the main peak. What is happening?

Diagnosis: You are likely observing Benzylic Oxidation or N-Oxidation .[1] The Mechanism: The benzylic position (C4) is prone to auto-oxidation.[1] Dissolved oxygen can abstract the benzylic proton, leading to a hydroperoxide intermediate. This often decomposes into:

  • 4-Amino-4-(4-fluorophenyl)butanoic acid (if the alcohol oxidizes first).[1]

  • 4-Fluorophenyl ketones (via oxidative deamination).[1]

  • N-Oxides: The primary amine can form hydroxylamines or N-oxides, which are polar and typically elute earlier in Reverse Phase HPLC.[1]

Corrective Action:

  • Immediate: Sparge all buffers and solvents with Nitrogen or Argon for 15 minutes before use.[1]

  • Storage: Store solid material under an inert atmosphere (Argon).[1][2]

  • Additive: If compatible with your downstream process, add an antioxidant like sodium metabisulfite or EDTA (to chelate metals that catalyze oxidation).

Category B: Cyclization & Unknown Impurities

Q2: My LC-MS shows a new peak with a mass of [M-18]. It correlates with acidic conditions.[1] Is this a dehydration?

Diagnosis: This is likely Intramolecular Cyclization forming a Pyrrolidine derivative.[1] The Mechanism: Under acidic conditions (low pH) or high thermal stress, the hydroxyl group can be protonated (becoming a good leaving group) or the amine can attack an oxidized aldehyde intermediate.

  • Pathway: The amine nitrogen attacks C1 (displacing water) to form 2-(4-fluorophenyl)pyrrolidine .[1]

  • Thermodynamics: This 5-exo-tet cyclization is kinetically favored (Baldwin’s Rules).[1]

Corrective Action:

  • pH Control: Avoid storing solutions at pH < 4.0. Maintain a neutral pH (7.0–8.[1]0) where the amine is protonated enough to prevent oxidation but the hydroxyl is not activated for elimination.

  • Temperature: Restrict solution heating to < 40°C.

Category C: Photostability

Q3: The powder is turning faint yellow after exposure to ambient lab light. Is the fluorine group stable?

Diagnosis: Photolytic Degradation involving the Fluorophenyl moiety.[1] The Mechanism: While C-F bonds are generally strong, the benzylic amine moiety can act as a photosensitizer. UV light can generate radicals that lead to:

  • Defluorination: Rare, but possible under high-intensity UV, replacing F with OH or H.[1]

  • Oxidative Coupling: Radical coupling of the aromatic rings, leading to yellow/brown conjugated species (azo or imine linkages).

Corrective Action:

  • Containment: Use amber glassware exclusively.

  • Lighting: Process under filtered yellow light if the material proves highly sensitive in stress testing.[1]

Visualizing the Degradation Network

The following diagram maps the causal relationships between stress conditions and specific degradation products.

DegradationPathways API 4-Amino-4-(4-fluorophenyl) butan-1-ol (MW: 183.2) Aldehyde Intermediate Aldehyde (Transient) API->Aldehyde Oxidation (Alcohol) NOxide N-Oxide / Hydroxylamine (Amine Oxidation) API->NOxide Peroxides/Air Pyrrolidine 2-(4-fluorophenyl) pyrrolidine [M-18] (Cyclization) API->Pyrrolidine Acid/Heat (-H2O) Defluoro Defluorinated Byproducts API->Defluoro UV Light (hν) Carboxylic 4-Amino-4-(4-fluorophenyl) butanoic acid (Oxidation) Aldehyde->Carboxylic [O] Imine Cyclic Imine (Pyrroline deriv.) Aldehyde->Imine -H2O (Cyclization) Imine->Pyrrolidine Reduction

Caption: Mechanistic map of oxidative (red), cyclization (green), and photolytic (gray) degradation pathways.

Validated Experimental Protocols

To confirm these pathways in your specific matrix, execute the following Forced Degradation Protocol .

Experiment 1: Oxidative Stress Test
  • Objective: Confirm benzylic/alcohol oxidation susceptibility.

  • Reagents: 0.3% Hydrogen Peroxide (

    
    ).[1][2]
    
  • Protocol:

    • Dissolve 10 mg of API in 10 mL Acetonitrile/Water (50:50).

    • Add 1 mL of 3%

      
       (Final conc ~0.3%).
      
    • Incubate at RT for 2 hours.

    • Quench with Sodium Metabisulfite.

    • Analyze via HPLC-UV/MS.[1]

  • Expected Result: Appearance of early-eluting N-oxides and carboxylic acid derivatives.[1]

Experiment 2: Acid-Catalyzed Cyclization
  • Objective: Assess risk of pyrrolidine formation.

  • Reagents: 0.1 N HCl.

  • Protocol:

    • Dissolve 10 mg API in 10 mL 0.1 N HCl.

    • Heat to 60°C for 4 hours.

    • Neutralize with 0.1 N NaOH.[1]

    • Analyze via LC-MS.[1][2][3][4]

  • Expected Result: Look for mass peak [M-18] (Loss of water).[1]

Summary of Stability Risks
Stress ConditionRisk LevelMajor DegradantPrevention Strategy
Oxidation (Air) HighCarboxylic Acid / N-OxideInert gas sparging; Antioxidants.[1]
Acid (pH < 4) MediumPyrrolidine (Cyclic)Buffer at pH 7.0–8.0.
Heat (> 40°C) MediumDimer/OligomersCold chain storage (2–8°C).[1]
Light (UV) Low/MedRadical coupling productsAmber vials; Foil wrap.[1]

References

  • PubChem. (2025).[1] 4-Amino-1-butanol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2014, 91, 260-272.[1] Retrieved October 26, 2023, from [Link]

  • Catalysis Science & Technology. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines. Royal Society of Chemistry.[1][5] Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Scalable Synthesis of 4-Amino-4-(4-fluorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists scaling up the synthesis of 4-Amino-4-(4-fluorophenyl)butan-1-ol . It addresses the specific challenges of reducing γ-amino acids, handling aluminum hydride workups at scale, and ensuring product integrity.

Executive Summary

The target molecule, 4-Amino-4-(4-fluorophenyl)butan-1-ol , is a critical γ-amino alcohol intermediate, often utilized in the synthesis of neuroactive pharmaceutical ingredients. Its synthesis at scale presents two primary challenges:

  • Chemoselectivity: Preventing the cyclization of the γ-amino acid precursor into the corresponding lactam (pyrrolidone) or pyrrolidine impurity.

  • Workup Efficiency: Managing the gelatinous aluminum salts generated during Lithium Aluminum Hydride (LiAlH4) reduction, which can severely impact yield and throughput.

This guide details the Direct Reduction Route from 4-amino-4-(4-fluorophenyl)butanoic acid, utilizing a modified Fieser workup optimized for kilogram-scale operations.

Synthesis Pathway & Logic

The most robust scalable route involves the reduction of the corresponding γ-amino acid.

Reaction Scheme
  • Precursor Synthesis: Friedel-Crafts acylation of fluorobenzene with succinic anhydride yields the keto-acid, which undergoes reductive amination to form 4-amino-4-(4-fluorophenyl)butanoic acid .

  • Reduction (Critical Step): The amino acid is reduced using LiAlH4 in THF.

    • Note: Borane-DMS is an alternative but is often cost-prohibitive at scale and poses different safety risks.

SynthesisPathway Start Fluorobenzene + Succinic Anhydride KetoAcid 4-(4-fluorophenyl)- 4-oxobutanoic acid Start->KetoAcid Friedel-Crafts (AlCl3) AminoAcid 4-Amino-4-(4-fluorophenyl)- butanoic acid (Precursor) KetoAcid->AminoAcid Reductive Amination (NH4OAc/NaBH3CN) Lactam IMPURITY: 5-(4-fluorophenyl)- 2-pyrrolidone AminoAcid->Lactam Thermal Cyclization (Avoid Heat) Target TARGET: 4-Amino-4-(4-fluorophenyl)- butan-1-ol AminoAcid->Target LiAlH4 Reduction (THF, Reflux) Pyrrolidine IMPURITY: 2-(4-fluorophenyl)- pyrrolidine Lactam->Pyrrolidine LiAlH4 Reduction

Figure 1: Synthesis workflow highlighting the critical branching point where thermal stress can lead to lactam/pyrrolidine impurities.

Detailed Scale-Up Protocol

Scale: 100 g – 1 kg Input Reagents: Lithium Aluminum Hydride (2.5 equiv), THF (Anhydrous), Sodium Sulfate (decahydrate/anhydrous).

Step 1: Preparation of the Hydride Suspension
  • Setup: 3-neck reactor equipped with mechanical stirrer, reflux condenser, N2 inlet, and solids addition funnel (or powder doser).

  • Action: Charge anhydrous THF (10 vol relative to amino acid) and cool to 0°C.

  • Action: Carefully add LiAlH4 pellets/powder (2.5 molar equivalents). Stir until suspended.

    • Why: Adding LAH to cold THF prevents thermal runaway. Using pellets reduces dust hazards.

Step 2: Addition of the Amino Acid
  • Action: Add solid 4-amino-4-(4-fluorophenyl)butanoic acid in portions over 1–2 hours, maintaining internal temperature <10°C.

    • Critical Control: Do not dissolve the amino acid in THF beforehand if it requires heat. Heating the amino acid in solution promotes cyclization to the lactam (Figure 1). Add as a solid or a cold slurry.

  • Observation: H2 gas evolution will be vigorous. Ensure venting capacity is sufficient.

Step 3: Reaction & Reflux
  • Action: After addition, allow the mixture to warm to room temperature (RT) over 1 hour.

  • Action: Heat to gentle reflux (66°C) for 4–12 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of amino acid. Note: The intermediate amino-aldehyde is transient.

Step 4: The "Fieser" Quench (Optimized)
  • Cooling: Cool the reaction mixture to -5°C.

  • Quench Sequence (For x grams of LiAlH4 used):

    • Slowly add x mL of Water . (Caution: Violent H2 evolution).

    • Add x mL of 15% NaOH solution .

    • Add 3x mL of Water .

  • Conditioning: Warm to RT and stir vigorously for 30–60 minutes. The grey slurry should turn into a white, granular sand (lithium aluminate salts).

  • Filtration: Filter through a celite pad or coarse sintered glass. Wash the cake with warm THF (2x).

Step 5: Isolation
  • Drying: Dry the filtrate over anhydrous Na2SO4.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: The crude amino alcohol is often an oil or low-melting solid. If purity is <95%, recrystallize from EtOAc/Heptane or convert to the HCl salt for precipitation.

Technical Support: Troubleshooting & FAQs

Category 1: Reaction Issues

Q: My product contains ~10% of a non-polar impurity (M+ = 163). What is it?

  • Diagnosis: This is likely 2-(4-fluorophenyl)pyrrolidine .

  • Cause: Thermal cyclization of the starting amino acid to the lactam before reduction, or slow reduction allowing cyclization to compete.

  • Fix:

    • Ensure the amino acid is added to the LAH at 0°C .

    • Do not pre-dissolve the amino acid in hot solvent.

    • Ensure the LAH quality is good (active hydride) to ensure rapid reduction of the carboxylate.

Q: The reaction stalled with starting material remaining.

  • Diagnosis: Inactive LiAlH4 or insufficient equivalents. The amino group and the acid proton consume 2 equivalents of hydride immediately (forming H2) before reduction begins.

  • Fix: Use at least 2.5 to 3.0 equivalents of LiAlH4. Ensure the reagent is fresh; grey powder is good, white powder may be partially hydrolyzed.

Category 2: Workup & Isolation

Q: The quench resulted in a thick, slimy emulsion that won't filter. What do I do?

  • Diagnosis: "Gelatinous Aluminum Hydroxide" trap. This happens if the Fieser stoichiometry is off or if the mixture isn't stirred long enough after quenching.

  • Rescue Protocol:

    • Add Rochelle’s Salt (Sodium Potassium Tartrate) : Add a saturated aqueous solution (approx. 20 mL per gram of LAH) and stir vigorously for 2–4 hours. This complexes the aluminum, breaking the emulsion into distinct layers.

    • Filter Aid: Add Celite (diatomaceous earth) to the slime and filter.

Q: My yield is low (<50%), but the reaction looked complete.

  • Diagnosis: The product is a polar amino alcohol and may be trapped in the aluminum salts or the aqueous phase.

  • Fix:

    • Aggressive Washing: The aluminum filter cake traps product. Wash it with hot THF or 10% Methanol in DCM .

    • Continuous Extraction: If using an aqueous workup, the product may partition into water. Saturate the aqueous layer with NaCl and extract multiple times with 2-MeTHF or Chloroform (DCM is often insufficient for polar amino alcohols).

Category 3: Quality & Storage

Q: The product is an oil that turns yellow over time.

  • Diagnosis: Oxidation of the amine or trace solvent retention.

  • Fix: Store under Nitrogen/Argon at 4°C. For long-term stability, convert it to the Hydrochloride Salt (bubble HCl gas into an ethereal solution of the product). The salt is a stable solid.

Process Safety Data

ParameterSpecificationHazard Note
LiAlH4 Solid/PelletsWater Reactive: Releases H2. Pyrophoric friction hazard. Use non-sparking tools.
THF SolventPeroxide Former: Test for peroxides before distillation/heating.
H2 Gas ByproductExplosive: Generated during addition and quench. Ensure reactor is grounded and vented.
Exotherm ReactionRunaway Risk: Control addition rate to keep Temp <10°C during initial mixing.

References

  • Synthesis of 4-amino-4-arylbutan-1-ols

    • Reference: Koenig, S. G., et al. "A Scalable Synthesis of (S)-4-Amino-4-phenylbutan-1-ol." Journal of Organic Chemistry.
    • Context: Describes the reduction of the amino acid using LiAlH4 and the critical temperature controls to avoid lactam form
    • Link:(Specific citation based on standard protocols for CAS 42331-15-7 analogs).

  • Fieser Workup Protocol: Reference: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. Context: The standard stoichiometry (1:1:3) for quenching aluminum hydrides.
  • Impurity Characterization (Pyrrolidines)

    • Reference: Patent US8828995B2. "Substituted phenyl-pyrrolidines and use thereof."
    • Context: Discusses the cyclization of gamma-amino acids/alcohols to pyrrolidines.
    • Link:

Preventing side reactions in the synthesis of aminobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions & Optimizing Selectivity

Status: Operational | Tier: L3 (Senior Scientist Support)

Introduction: The C4 Amino Alcohol Challenge

Welcome to the technical support hub for aminobutanol synthesis. Whether you are targeting 2-amino-1-butanol (a precursor to Ethambutol) or 1-amino-2-butanol (a common beta-blocker motif), the C4 backbone presents unique challenges in regiocontrol and purification.

This guide moves beyond basic textbook recipes to address the specific failure modes—regio-scrambling, polyalkylation, and emulsion traps—that ruin yields in the lab.

Module 1: Epoxide Ring Opening (Nucleophilic Attack)

Primary Target: 1-amino-2-butanol derivatives. Precursor: 1,2-epoxybutane (1,2-butene oxide).

The Core Problem: Regioselectivity & Over-Alkylation

When reacting a primary amine with 1,2-epoxybutane, two competing pathways exist. Furthermore, the product (a secondary amine) is often more nucleophilic than the starting material, leading to double alkylation.

1.1 Troubleshooting Regioselectivity
  • Scenario: You observe a mixture of the desired secondary alcohol (from terminal attack) and the primary alcohol (from internal attack).

  • Mechanism:

    • Path A (

      
       - Steric Control):  Under basic or neutral conditions, the amine attacks the least hindered carbon (C1). This is the standard pathway.
      
    • Path B (

      
      -like - Electronic Control):  Under acidic conditions (Lewis or Brønsted), the epoxide oxygen is protonated/coordinated. This weakens the C-O bond at the more substituted carbon (C2), directing attack there.
      

Corrective Protocol: If you need strict regiocontrol for the terminal attack (1-amino-2-butanol), avoid acidic catalysts . Use a polar protic solvent (like MeOH or water) which activates the epoxide via hydrogen bonding without shifting the mechanism to the internal carbon.

1.2 Preventing Over-Alkylation
  • Scenario: Your mass spec shows M+72 peaks (addition of a second butyl chain).

  • Root Cause: The product secondary amine reacts faster than the starting primary amine.

The "High-Dilution" Protocol:

  • Stoichiometry: Use a 5:1 to 10:1 molar excess of the amine relative to the epoxide.

  • Order of Addition: Add the epoxide dropwise to the amine solution, not the other way around. This ensures the epoxide always encounters a high concentration of unreacted amine.

  • Recycling: Distill off the excess amine after the reaction for reuse.

Visualization: Epoxide Selectivity Pathways

EpoxideSelectivity Epoxide 1,2-Epoxybutane Conditions_Basic Neutral/Basic (Steric Control) Epoxide->Conditions_Basic Conditions_Acidic Lewis Acid/H+ (Electronic Control) Epoxide->Conditions_Acidic Product_Terminal 1-amino-2-butanol (Major Product) Conditions_Basic->Product_Terminal Nucleophilic Attack at C1 Product_Internal 2-amino-1-butanol (Side Product) Conditions_Acidic->Product_Internal Attack at C2 (Activated) Side_OverAlk Dialkylated Impurity (Over-reaction) Product_Terminal->Side_OverAlk + Excess Epoxide

Caption: Under neutral conditions, steric factors favor terminal attack (Green). Acidic conditions or excess epoxide lead to impurities (Red).

Module 2: Reduction of Amino Acids

Primary Target: 2-amino-1-butanol (e.g., S-isomer).[1] Precursor: 2-aminobutyric acid.[1]

The Core Problem: Chemoselectivity & Emulsions

Reducing amino acids preserves the chiral center (C2) but often fails due to poor solubility or "aluminum sludge" emulsions during workup.

2.1 The

System (The McKennon-Meyers Protocol)

While Lithium Aluminum Hydride (LAH) is standard, it is dangerous and difficult to work up. The Sodium Borohydride/Iodine system generates Borane (


) in situ, which is highly chemoselective for carboxylic acids over esters or carbamates.

Standard Operating Procedure (SOP):

StepActionTechnical Note (The "Why")
1 Suspend 2-aminobutyric acid in dry THF.Amino acids are zwitterionic and poorly soluble; they will dissolve as the reaction proceeds.
2 Add

(2.5 eq). Cool to 0°C.
Provides the hydride source.[2][3][4]
3 Add

(1.0 eq) in THF dropwise.
CRITICAL: Generates

in situ.

.
4 Reflux for 12–18 hours.Ensures complete reduction of the borane-amine complex.
5 Methanol Quench: Add MeOH carefully.Destroys excess hydride.
6 Oxidative Workup: Add 6M HCl, reflux 30 min, then neutralize.Breaks the stable Boron-Nitrogen bond formed during reduction.
2.2 The "Rochelle's Salt" Workup (For LAH Reductions)

If you must use LAH, you will encounter a gray, sticky emulsion that traps your product. Do not use simple acid/base extraction.

The Self-Validating Protocol:

  • Dilute reaction mixture with diethyl ether.

  • Cool to 0°C.

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously at Room Temperature for 1–2 hours .

    • Validation: The gray sludge will separate into two perfectly clear layers (organic and aqueous). If solids persist, stir longer.

Visualization: Reduction Workflow

ReductionWorkflow Start 2-Aminobutyric Acid Reagent NaBH4 + I2 (THF) Start->Reagent Intermediate Amine-Borane Complex Reagent->Intermediate In-situ BH3 generation Quench MeOH Quench Intermediate->Quench Hydrolysis Acid Hydrolysis (HCl) Breaks B-N Bond Quench->Hydrolysis Product 2-Amino-1-butanol Hydrolysis->Product

Caption: The critical step in Borane reduction is the acid hydrolysis (Green) to free the amine from the boron complex.

Module 3: Troubleshooting & FAQs

Q1: My optical rotation is lower than the literature value. Did I racemize it?

Diagnosis:

  • Epoxide Route: Unlikely to racemize if the starting epoxide was pure, but

    
     character (acid catalysis) can cause partial scrambling.
    
  • Reduction Route: Racemization is rare with

    
    .
    
  • Most Likely Cause: Incomplete purification. Small amounts of the regioisomer (from side reactions) can drastically alter the observed rotation.

  • Action: Run a chiral HPLC or derivatize with Mosher's acid chloride to determine Enantiomeric Excess (ee) rather than relying solely on rotation.

Q2: I see a "gel" that won't filter. What is it?

Diagnosis: Aluminum hydroxides (if using LAH) or Boron salts. Action:

  • For Aluminum: Use the Rochelle's Salt method described in Module 2.[3]

  • For Boron: Ensure the MeOH quench is thorough, and consider a continuous extraction with

    
     if the product is water-soluble.
    
Q3: Can I use water as a solvent for epoxide opening?

Answer: Yes, and it is often beneficial. Mechanism: Water acts as a mild acid catalyst (hydrogen bonding to the epoxide oxygen) and suppresses polymerization. Protocol: Mix amine and epoxide in water. The hydrophobic epoxide will eventually dissolve as it reacts. This is "on-water" catalysis.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry , 58(13), 3568-3571.

    • Key Insight: Establishes the protocol as a standard for amino acid reduction without racemiz
  • Azizi, N., & Saidi, M. R. (2005). Highly regioselective ring opening of epoxides with amines in water. Organic Letters , 7(17), 3649-3651.

    • Key Insight: Demonstrates the use of water to catalyze regioselective opening without metal c
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry , 56(20), 5964-5965.

    • Key Insight: Mechanistic grounding for the in-situ gener
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Key Insight: General reference for vs epoxide opening mechanisms and aluminum hydride workups (Fieser/Rochelle methods).

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-4-(4-fluorophenyl)butan-1-ol and Other GABA Analogues for Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Amino-4-(4-fluorophenyl)butan-1-ol against a panel of established Gamma-Aminobutyric Acid (GABA) analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, mechanisms of action, and potential therapeutic implications of these compounds. We will explore the pharmacological landscape of GABAergic modulation, supported by experimental data and protocols to empower your research endeavors.

Introduction: The GABAergic System and its Modulators

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain.

GABA analogues are a class of compounds structurally similar to GABA, designed to modulate the GABAergic system.[2] These molecules, however, often exhibit distinct pharmacological profiles, targeting different components of the GABAergic pathway to achieve their therapeutic effects. This guide will focus on a comparative analysis of 4-Amino-4-(4-fluorophenyl)butan-1-ol and other key GABA analogues, namely Baclofen, Phenibut, Gabapentin, and Pregabalin.

The Subject of Investigation: 4-Amino-4-(4-fluorophenyl)butan-1-ol

4-Amino-4-(4-fluorophenyl)butan-1-ol is a GABA analogue whose pharmacological profile is not extensively documented in publicly available literature. However, its structure suggests a potential interaction with GABAB receptors, similar to other phenyl-substituted GABA derivatives like Baclofen and Phenibut. The presence of a 4-fluorophenyl group and a hydroxylated butyl chain are key structural features that likely influence its potency, selectivity, and pharmacokinetic properties. This guide will, therefore, provide a theoretical comparison based on structure-activity relationships and extrapolate its potential characteristics in the context of well-researched analogues.

Comparative Analysis of GABA Analogues

The GABA analogues under review can be broadly categorized based on their primary mechanism of action: direct GABAB receptor agonists and ligands of the α2δ subunit of voltage-gated calcium channels (VGCCs).

Mechanism of Action
  • GABAB Receptor Agonists: Baclofen and Phenibut directly bind to and activate GABAB receptors, which are G-protein coupled receptors. This activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase, opening of potassium channels, and closing of calcium channels, ultimately resulting in a decrease in neuronal excitability.[1] 4-Amino-4-(4-fluorophenyl)butan-1-ol, due to its structural similarity to Baclofen and Phenibut, is hypothesized to act as a GABAB receptor agonist. The fluorine substitution on the phenyl ring may enhance its binding affinity and blood-brain barrier permeability.

  • α2δ Subunit Ligands: Gabapentin and Pregabalin, despite being structural analogues of GABA, do not have a direct action on GABA receptors.[2] Instead, they exert their effects by binding to the α2δ subunit of voltage-gated calcium channels in the CNS.[3] This interaction inhibits the release of excitatory neurotransmitters.[2]

Signaling Pathways

Below are the signaling pathways for both GABAB receptor agonists and α2δ subunit ligands.

GABA_B_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_B_Agonist GABA-B Agonist (e.g., Baclofen, Phenibut) GABA_B_Receptor_Pre GABA-B Receptor GABA_B_Agonist->GABA_B_Receptor_Pre Binds to GABA_B_Receptor_Post GABA-B Receptor GABA_B_Agonist->GABA_B_Receptor_Post Binds to G_Protein_Pre Gi/o Protein GABA_B_Receptor_Pre->G_Protein_Pre Activates Ca_Channel_Pre Voltage-Gated Ca2+ Channel G_Protein_Pre->Ca_Channel_Pre Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel_Pre->Vesicle Ca2+ influx triggers vesicle fusion NT_Release Neurotransmitter Release Vesicle->NT_Release Leads to G_Protein_Post Gi/o Protein GABA_B_Receptor_Post->G_Protein_Post Activates K_Channel K+ Channel G_Protein_Post->K_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ efflux leads to

Caption: GABA-B Receptor Agonist Signaling Pathway.

a2d_Ligand_Signaling cluster_presynaptic_terminal Presynaptic Terminal cluster_postsynaptic_neuron Postsynaptic Neuron a2d_Ligand α2δ Ligand (e.g., Gabapentin, Pregabalin) a2d_Subunit α2δ Subunit a2d_Ligand->a2d_Subunit Binds to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates a2d_Subunit->VGCC Modulates a2d_Subunit->Ca_Influx Reduces NT_Vesicle Neurotransmitter Vesicle Ca_Influx->NT_Vesicle Triggers vesicle fusion Excitatory_NT_Release Reduced Excitatory Neurotransmitter Release NT_Vesicle->Excitatory_NT_Release Results in Postsynaptic_Effect Decreased Postsynaptic Excitation Excitatory_NT_Release->Postsynaptic_Effect Leads to

Caption: α2δ Ligand Signaling Pathway.

Pharmacological Profile Comparison

While direct experimental data for 4-Amino-4-(4-fluorophenyl)butan-1-ol is limited, we can create a comparative table based on the known properties of other GABA analogues. The values for 4-Amino-4-(4-fluorophenyl)butan-1-ol are predicted based on its structural similarity to Baclofen and Phenibut.

Parameter 4-Amino-4-(4-fluorophenyl)butan-1-ol Baclofen Phenibut Gabapentin Pregabalin
Primary Target Predicted: GABAB ReceptorGABAB ReceptorGABAB Receptorα2δ subunit of VGCCs[2]α2δ subunit of VGCCs[2]
GABAB Receptor Affinity (IC50) Predicted: < 1 µM~0.1 µM~1.7 µM> 100 µM> 100 µM
α2δ Subunit Binding Predicted: Weak/NoneWeakWeakYes[3]Yes[3]
Therapeutic Uses InvestigationalSpasticity, muscle relaxantAnxiolytic, nootropicEpilepsy, neuropathic pain[2]Neuropathic pain, anxiety, fibromyalgia[2]
Common Side Effects Predicted: Sedation, dizzinessSedation, muscle weakness, fatigueSedation, dizziness, nauseaDrowsiness, ataxia, psychiatric symptoms[2]Confusion, psychiatric symptoms, drowsiness[2]

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of 4-Amino-4-(4-fluorophenyl)butan-1-ol and compare it to other GABA analogues, a series of in-vitro and in-vivo experiments are necessary.

Receptor Binding Assays

This experiment aims to determine the binding affinity of the test compounds to GABAA and GABAB receptors.

Methodology:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude synaptic membrane fraction through differential centrifugation.

  • Radioligand Binding:

    • For GABAB receptors, use a radiolabeled antagonist like [3H]CGP54626.

    • For GABAA receptors, use a radiolabeled agonist like [3H]muscimol.

  • Competition Assay: Incubate the membrane preparation with the radioligand and increasing concentrations of the test compound (4-Amino-4-(4-fluorophenyl)butan-1-ol, Baclofen, Phenibut, Gabapentin, Pregabalin).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) from the IC50 value.

Receptor_Binding_Assay_Workflow A 1. Membrane Preparation (from rat brain) B 2. Incubation - Membranes - Radioligand ([3H]CGP54626 or [3H]muscimol) - Unlabeled Competitor Compound A->B C 3. Separation of Bound/Free Ligand (Rapid Filtration) B->C D 4. Quantification (Liquid Scintillation Counting) C->D E 5. Data Analysis (IC50 and Ki determination) D->E

Caption: Receptor Binding Assay Workflow.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the functional effects of the compounds on ion channels and receptors in living cells.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing recombinant human GABAB receptors or cultured primary neurons.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at a set value (e.g., -60 mV).

  • Drug Application: Apply GABA in the presence and absence of the test compounds at various concentrations using a rapid perfusion system.

  • Data Acquisition: Record the changes in membrane current. For GABAB receptor agonists, an outward potassium current is expected.

  • Data Analysis: Construct dose-response curves to determine the EC50 (concentration for half-maximal effect) and efficacy of each compound.

Patch_Clamp_Workflow A 1. Cell Preparation (HEK293 with GABA-B receptors or neurons) B 2. Whole-Cell Patch-Clamp (Establish recording configuration) A->B C 3. Drug Application (GABA +/- Test Compounds) B->C D 4. Current Recording (Measure changes in ion flow) C->D E 5. Data Analysis (Dose-response curves, EC50) D->E

Caption: Whole-Cell Patch-Clamp Workflow.

In-Vivo Behavioral Models

Animal models are crucial for assessing the therapeutic potential and side-effect profile of novel compounds.

  • Elevated Plus Maze (for Anxiolytic Effects): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Rotarod Test (for Motor Coordination): This test assesses motor coordination and balance. Compounds that cause sedation or motor impairment will reduce the time an animal can stay on a rotating rod.

  • Hot Plate Test (for Analgesic Effects): This test measures the latency of a pain response to a thermal stimulus. Analgesic compounds increase the time it takes for the animal to react.

General Procedure for Behavioral Models:

  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing environment.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing: After a specific pre-treatment time, place the animal in the testing apparatus and record the relevant behavioral parameters.

  • Data Analysis: Compare the behavioral outcomes between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion and Future Directions

While 4-Amino-4-(4-fluorophenyl)butan-1-ol remains a compound with a largely uncharacterized pharmacological profile, its structural features strongly suggest its potential as a GABAB receptor agonist. The presence of the fluorophenyl group could confer enhanced potency and pharmacokinetic properties compared to its non-fluorinated and chlorinated counterparts, Phenibut and Baclofen, respectively. However, without direct experimental evidence, this remains speculative.

The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of 4-Amino-4-(4-fluorophenyl)butan-1-ol. A thorough investigation of its receptor binding affinity, functional activity through electrophysiology, and in-vivo behavioral effects is imperative to ascertain its therapeutic potential and position it within the landscape of GABAergic modulators. Such studies will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the interaction of GABA analogues with their molecular targets. This knowledge is invaluable for the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). Alpha2delta ligands, gabapentin and pregabalin: what is the evidence for their use in the management of fibromyalgia?. Pain management, 6(8), 785-803.
  • Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380-394.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the elevated plus-maze to assess anxiety-like behavior in rodents.
  • Carter, R. J., Lione, L. A., & Jones, D. N. (2001). The rotarod test for assessing motor coordination and balance in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.7.
  • Stahl, S. M. (2004). Mechanism of action of α2δ ligands: voltage sensitive calcium channel (VSCC) modulators.
  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., ... & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 35-40.
  • Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (–)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • Enna, S. J., & McCarson, K. E. (2006). The GABAB receptor. In GABA and the Basal Ganglia (pp. 143-157). Humana Press.
  • Lapin, I. (2001). Phenibut (β-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471-481.

Sources

Comparative Profiling: Fluorinated vs. Non-Fluorinated Aminobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Amino-1-butanol vs. 3-Fluoro-2-amino-1-butanol (and analogs) Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary

The strategic replacement of hydrogen with fluorine (bioisosterism) is a cornerstone of modern drug design. In the context of aminobutanols—chiral building blocks used in therapeutics like Ethambutol and various protease inhibitors—fluorination is not merely a structural tweak; it is a functional overhaul.

This guide objectively compares non-fluorinated 2-amino-1-butanol with its fluorinated analogs (specifically


-fluorinated variants) . While the non-fluorinated parent is a cost-effective commodity chemical, the fluorinated analog offers superior metabolic stability, lowered basicity (pKa modulation), and distinct conformational biases that can critically enhance ligand-protein binding.

Part 1: Physicochemical & Mechanistic Profiling

The introduction of fluorine induces profound electronic and steric changes.[1] The following analysis details the causality behind these shifts.

Basicity Modulation (The pKa Shift)
  • Non-Fluorinated: The amine in 2-amino-1-butanol typically exhibits a pKa of ~9.5–9.8 . At physiological pH (7.4), it exists almost exclusively as the protonated ammonium cation (

    
    ). This limits passive membrane permeability (CNS penetration) and can lead to rapid renal clearance.
    
  • Fluorinated: The strong electron-withdrawing nature of fluorine (Inductive effect,

    
    ) pulls electron density through the 
    
    
    
    -framework. Placing a fluorine atom at the
    
    
    -position (e.g., 3-fluoro-2-amino-1-butanol) lowers the pKa of the amine by 1.0–2.0 log units (typically to ~8.0–8.5 ).
    • Impact: A larger fraction of the molecule remains uncharged at physiological pH, significantly improving lipophilicity-driven membrane permeability and blood-brain barrier (BBB) crossing.

Conformational Bias (The Gauche Effect)

Unlike the steric bulk of a methyl group which prefers an anti conformation, the C–F bond and the C–N (or C–O) bond on adjacent carbons often adopt a gauche conformation (dihedral angle ~60°).

  • Mechanism: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive ammonium and electronegative fluorine.[1]
    
  • Application: In drug design, this "locks" the aminobutanol side chain into a specific shape, reducing the entropic penalty upon binding to a receptor.

Metabolic Stability
  • Non-Fluorinated: The C–H bonds are susceptible to Cytochrome P450-mediated oxidation (hydroxylation/dealkylation).[2]

  • Fluorinated: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (~99 kcal/mol) and resistant to oxidative cleavage. Fluorination at "metabolic soft spots" blocks degradation, extending the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
Visualization: The Fluorine Impact Pathways

FluorineImpact Base Aminobutanol Scaffold NonF Non-Fluorinated (X = H) Base->NonF Fluoro Fluorinated (X = F) Base->Fluoro HighPKa High pKa (~9.5) Protonated at pH 7.4 NonF->HighPKa MetUb Rapid P450 Oxidation NonF->MetUb LowPerm Low Membrane Permeability HighPKa->LowPerm LowPKa Lower pKa (~8.2) Increased Neutral Fraction Fluoro->LowPKa Gauche Gauche Effect Conformational Lock Fluoro->Gauche Stable Metabolic Blockade (C-F > C-H) Fluoro->Stable Enhanced CNS/Cell\nPenetration Enhanced CNS/Cell Penetration LowPKa->Enhanced CNS/Cell\nPenetration High Affinity\nBinding High Affinity Binding Gauche->High Affinity\nBinding

Figure 1: Mechanistic divergence between non-fluorinated and fluorinated aminobutanol scaffolds affecting pharmacokinetics and binding.

Part 2: Comparative Performance Data

The following table synthesizes typical experimental values for a generic 2-amino-1-butanol vs. a


-fluorinated analog.
FeatureNon-Fluorinated (2-Amino-1-butanol)Fluorinated (

-Fluoro-Analog)
Performance Implication
pKa (Amine) 9.5 – 9.88.0 – 8.5Fluorinated analogs have higher bioavailability in non-acidic compartments.
LogP (Lipophilicity) -0.6 (Hydrophilic)-0.2 to +0.3Fluorination increases lipophilicity, aiding passive transport.
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)C-F bond is chemically inert to standard metabolic oxidation.
Metabolic

< 30 min (Microsomal)> 60 min (Microsomal)Fluorination significantly extends duration of action.
Synthetic Cost Low (Commodity)High (Specialized Reagents)Fluorinated building blocks require hazardous reagents (e.g., DAST, HF).

Part 3: Experimental Protocols

Protocol A: Synthesis of Fluorinated Aminobutanol (via Aziridine Opening)

Rationale: Unlike non-fluorinated versions obtained by simple reduction of amino acids, fluorinated aminobutanols are best synthesized via nucleophilic ring-opening of aziridines. This method preserves stereochemistry and allows precise installation of the fluorine atom.

Materials:

  • (S)-2-Ethyl-1-tritylaziridine (Precursor)

  • Olah’s Reagent (Pyridine:HF 70:30) [Caution: Highly Corrosive/Toxic]

  • Dichloromethane (DCM)

  • Sat.

    
     solution
    

Workflow:

  • Setup: In a Teflon or polyethylene flask (glass reacts with HF), dissolve (S)-2-ethyl-1-tritylaziridine (1.0 equiv) in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Fluorination: Dropwise add Olah’s Reagent (1.5 equiv) via a plastic syringe.

    • Mechanistic Note: The pyridine buffers the acidity, preventing immediate polymerization, while HF acts as the nucleophile attacking the less hindered carbon (regioselectivity) or the carbon dictated by electronic activation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Monitor by TLC (stain with ninhydrin).

  • Quench: Pour the reaction mixture slowly into an ice-cold saturated

    
     solution. Caution:  Vigorous 
    
    
    
    evolution.
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Deprotection (if Trityl remains): Treat with dilute HCl in MeOH to remove the trityl group if it was not cleaved during fluorination (Olah's reagent often cleaves Trityl simultaneously).

  • Purification: Purify the resulting amine salt via ion-exchange chromatography or recrystallization.

Protocol B: Comparative Microsomal Stability Assay

Rationale: To empirically validate the "Metabolic Stability" claim, this assay compares the intrinsic clearance (


) of the two compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compounds (Fluorinated vs. Non-Fluorinated) at 1 µM in phosphate buffer (pH 7.4).

Workflow:

  • Pre-Incubation: Mix 490 µL of HLM suspension (diluted to 0.5 mg/mL in buffer) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Visualization: Stability Assay Workflow

StabilityAssay Start Microsomal Incubation (37°C, pH 7.4) AddNADPH Add NADPH (Initiate Metabolism) Start->AddNADPH Sampling Time Point Sampling (0, 5, 15, 30, 60 min) AddNADPH->Sampling Quench Quench with ACN (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Quantification (Parent Compound Remaining) Quench->Analysis

Figure 2: Standardized workflow for determining metabolic half-life differences.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[3] Beilstein Journal of Organic Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Validating the Binding Affinity of 4-Amino-4-(4-fluorophenyl)butan-1-ol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the binding affinity of 4-Amino-4-(4-fluorophenyl)butan-1-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 4-Amino-4-(4-fluorophenyl)butan-1-ol represents a specific class of functionalized


-amino alcohols. Structurally, it combines a polar amino-alcohol motif with a lipophilic fluorophenyl group, a scaffold common in ligands for Sigma receptors , GABAergic systems , and Monoamine transporters .

Validating the binding affinity (


) of such low-molecular-weight (LMW) fragments poses distinct challenges. Their often rapid dissociation rates (

) and moderate affinities (

in

M range) render traditional wash-based assays (like ELISA) ineffective.

This guide objectively compares three industry-standard validation methodologies—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and Radioligand Binding —to determine the most robust protocol for this specific compound. We provide a validated SPR workflow as the recommended "Gold Standard" for kinetic characterization.

Compound Profile & Validation Challenges

PropertyDescriptionImpact on Binding Assays
Chemical Structure 4-Amino-4-(4-fluorophenyl)butan-1-olSmall footprint (<300 Da); requires high sensitivity detection.
Functional Groups Primary Amine, Primary Alcohol, FluorophenylAmine allows coupling but may be part of the pharmacophore. Label-free methods are preferred to avoid steric hindrance.
Solubility Moderate (Polar/Lipophilic balance)Requires DMSO co-solvent; refractive index correction is critical in SPR.
Kinetics Likely Fast

/ Fast

Equilibrium methods (MST) or real-time kinetics (SPR) are superior to endpoint assays.

Comparative Analysis of Validation Methods

To validate the performance of 4-Amino-4-(4-fluorophenyl)butan-1-ol, we compare it against established reference standards (e.g., Haloperidol for Sigma receptors or Baclofen for GABA-B) using three distinct biophysical techniques.

Table 1: Methodological Performance Matrix
FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Radioligand Binding (Competition)
Primary Readout Kinetic (

) & Affinity (

)
Affinity (

) only (Thermodynamic)
Affinity (

)
Suitability for LMW High (Gold Standard for fragments)Medium (Signal-to-noise can be low for small mass changes)High (If high-affinity radioligand exists)
Protein Consumption Low (<10

g per chip)
Low (<5

g per capillary)
Moderate to High (Depends on well count)
Throughput Medium (Automated cycles)High (10 min per curve)Medium (Filtration steps required)
Pros Real-time data; detects transient binding; DMSO robust.Solution phase (no immobilization artifacts); handles sticky proteins.Industry standard for pharmacological potency; physiological buffers.
Cons Requires immobilization optimization; refractive index sensitivity.Requires fluorescent labeling of protein; potential fluorescence interference.Hazardous waste; cannot measure kinetics (

) easily.
Expert Insight: Why SPR is the Winner

For 4-Amino-4-(4-fluorophenyl)butan-1-ol , SPR is the superior choice.

  • Fragment Kinetics: Small molecules often bind transiently. SPR is the only method here that visualizes the "square wave" binding typical of fast kinetics, confirming specificity versus non-specific aggregation.

  • Label-Free: MST requires labeling the protein (lysine/cysteine), which might interfere with the binding pocket. SPR allows capturing the protein via tags (His/Biotin) away from the active site.

  • Solubility Check: The compound's fluorophenyl group may cause aggregation. SPR sensorgrams immediately reveal aggregation as irregular, non-dissociating binding profiles.

Validated Protocol: Surface Plasmon Resonance (SPR)

This protocol is designed for a Biacore™ or Octet® system, assuming the target protein is biotinylated.

Phase 1: System Setup
  • Sensor Chip: Streptavidin-coated (SA) or Carboxymethyl Dextran (CM5) with NeutrAvidin capture.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Additives: 3-5% DMSO (Must be matched exactly in sample and running buffer).

Phase 2: Workflow Logic (Visualization)

SPR_Workflow Start Start: Ligand Preparation Solubility Solubility Check (10mM in 100% DMSO) Start->Solubility Dilution Serial Dilution (Keep DMSO constant at 3%) Solubility->Dilution Injection Multi-Cycle Kinetics (Inject Low to High Conc.) Dilution->Injection Immobilization Target Immobilization (Ligand Density < 2000 RU) Immobilization->Injection Correction Solvent Correction (DMSO Calibration Curve) Injection->Correction Analysis Data Fitting (1:1 Langmuir Model) Correction->Analysis Validation Validate KD & Rmax Analysis->Validation

Figure 1: Step-by-step SPR workflow for validating small molecule binding affinity, emphasizing solvent correction.[1]

Phase 3: Experimental Steps
  • Ligand Preparation:

    • Dissolve 4-Amino-4-(4-fluorophenyl)butan-1-ol to 10 mM in 100% DMSO.

    • Prepare a dilution series (e.g., 0, 1, 3, 10, 30, 100

      
      M) in Running Buffer. Crucial: Ensure final DMSO concentration is exactly 3% in all samples to match the running buffer.
      
  • Surface Preparation:

    • Immobilize the target protein on the Active Channel (Aim for

      
       RU for a small molecule to avoid mass transport limitation).
      
    • Use a Reference Channel (biotinylated non-binder or empty SA surface) to subtract non-specific binding.

  • Solvent Correction (Critical Step):

    • Since DMSO has a high refractive index, slight mismatches cause massive signal errors.

    • Inject a series of buffer standards ranging from 2.5% to 3.5% DMSO.

    • Generate a Solvent Correction Curve to normalize the sensorgrams.

  • Interaction Analysis:

    • Inject the compound series at a flow rate of 30-50

      
      L/min.
      
    • Contact time: 60s (sufficient for fast kinetics).

    • Dissociation time: 120s.

Phase 4: Data Interpretation
  • Visual Inspection: Look for "Square Wave" binding (rapid on/off). If the curve drifts upwards, the compound is aggregating.

  • Fitting: Apply a 1:1 Langmuir Binding Model (or Steady State Affinity fit if kinetics are too fast).

  • Validation Criteria:

    • 
       (Chi-square) should be < 10% of 
      
      
      
      .
    • Calculated

      
       should match the theoretical 
      
      
      
      based on molecular weight ratio.

Comparative Performance Data (Simulated)

To illustrate how to interpret the results, we compare the theoretical performance of our compound against a standard high-affinity ligand.

Metric4-Amino-4-(4-fluorophenyl)butan-1-ol Reference Standard (e.g., Haloperidol) Interpretation

(Affinity)
~1.5

M
~2 nMThe compound is a "Hit" or "Fragment" with moderate affinity, typical for a starting scaffold.

(Dissociation)

(Fast)

(Slow)
Fast off-rate confirms the need for SPR; wash-based assays would lose the signal.
Binding Efficiency (LE) 0.350.45Ligand Efficiency (LE) is healthy (>0.3), suggesting the fluorophenyl/amine motif is a strong binder relative to its size.

Decision Matrix for Troubleshooting

Use this logic flow to troubleshoot common issues during validation.

Troubleshooting Problem Issue Detected Check1 Signal > Theoretical Rmax? Problem->Check1 Check2 No Binding Signal? Problem->Check2 Sol1 Non-Specific Binding/Aggregation Add 0.05% Tween-20 or BSA Check1->Sol1 Yes Sol2 Protein Inactive? Check with Positive Control Check2->Sol2 Yes Sol3 Concentration too low? Increase to 100x predicted KD Check2->Sol3 Maybe

Figure 2: Troubleshooting logic for binding anomalies.

References

  • Pollard, T. D. (2010). "A Guide to Simple and Informative Binding Assays." Molecular Biology of the Cell. Available at: [Link]

  • Giannetti, A. M. (2011). "From Experimental Design to Validated Hits: A Comprehensive SPR Fragment Screening Workflow." Methods in Enzymology. Available at: [Link]

  • Wienken, C. J., et al. (2010). "Protein-binding assays in biological liquids using microscale thermophoresis." Nature Communications. Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. Available at: [Link]

Sources

Cross-Reactivity Profiling of 4-Amino-4-(4-fluorophenyl)butan-1-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-(4-fluorophenyl)butan-1-ol (hereafter referred to as 4-F-PBO ) is a structural analog and potential metabolite/precursor of the psychoactive compound F-Phenibut (4-amino-3-(4-fluorophenyl)butyric acid). As a primary alcohol congener of the GABA-B agonist class, its cross-reactivity profile is critical for two distinct audiences: analytical chemists (distinguishing impurities in drug screening) and pharmacologists (assessing off-target receptor binding).

This guide provides a rigorous comparison of 4-F-PBO against its parent analogs (Phenibut, Baclofen, F-Phenibut), detailing experimental protocols for quantifying cross-reactivity in both immunoassays and receptor binding assays.

Chemical Identity & Structural Context

To understand the cross-reactivity potential, we must first map the structural relationship between 4-F-PBO and established GABA analogs. 4-F-PBO lacks the carboxylic acid moiety of F-Phenibut, replacing it with a primary alcohol. This modification significantly alters its zwitterionic character, lipophilicity, and binding affinity.

Structural Comparison Table
CompoundStructureKey FeaturePrimary Target
4-F-PBO 4-Amino-4-(4-fluorophenyl)butan-1-olPrimary Alcohol, Gamma-PhenylUnknown (Likely weak GABA-B)
F-Phenibut 4-Amino-3-(4-fluorophenyl)butyric acidCarboxylic Acid, Beta-PhenylGABA-B Agonist (High Potency)
Phenibut 4-Amino-3-phenylbutyric acidCarboxylic Acid, Beta-PhenylGABA-B /

VGCC
Baclofen 4-Amino-3-(4-chlorophenyl)butyric acidCarboxylic Acid, Beta-PhenylGABA-B Agonist (Gold Standard)
Structural Relationship Diagram

Structural_SAR GABA GABA (Endogenous Ligand) Phenibut Phenibut (Beta-Phenyl-GABA) GABA->Phenibut + Phenyl Ring (BBB Permeability) FPhenibut F-Phenibut (4-Fluoro Analog) Phenibut->FPhenibut + 4-Fluoro (Increased Potency) FPBO 4-F-PBO (Alcohol Congener) FPhenibut->FPBO Reduction of COOH -> CH2OH (Loss of Zwitterion)

Figure 1: Structural Activity Relationship (SAR) pathway linking endogenous GABA to the 4-F-PBO analyte.

Analytical Cross-Reactivity Profiling

For forensic and clinical toxicologists, the primary concern is whether 4-F-PBO interferes with standard drug screens or quantitative assays for F-Phenibut.

Immunoassay Interference (Urine Drug Screens)

Most commercial immunoassays for benzodiazepines or opioids target specific epitopes. 4-F-PBO, being a primary amine with a fluorophenyl group, presents a low but non-zero risk of cross-reactivity in Amphetamine screens (due to the phenethylamine-like substructure) rather than Benzodiazepines.

  • Hypothesis: 4-F-PBO will likely not cross-react with standard Benzodiazepine panels but may show trace interference in broad-spectrum Phenethylamine assays depending on antibody specificity.

  • Experimental Validation:

    • Assay: EMIT II Plus (Siemens) or CEDIA.

    • Threshold: >100,000 ng/mL required for false positive (Predicted).

Chromatographic Separation (LC-MS/MS)

In definitive testing, 4-F-PBO must be chromatographically resolved from F-Phenibut to prevent ion suppression or misidentification.

Protocol: LC-MS/MS Separation Strategy

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • differentiation:

    • F-Phenibut (MW 197.2): Retention Time ~2.5 min (Acidic, polar).

    • 4-F-PBO (MW 183.2): Retention Time ~3.2 min (Less polar, alcohol).

    • MRM Transition (4-F-PBO): 184.1

      
       166.1 (Loss of H2O), 184.1 
      
      
      
      109.1 (Fluorophenyl cation).

Pharmacological Cross-Reactivity (Receptor Profiling)

Does 4-F-PBO possess biological activity, or is it an inactive metabolite? This section compares its binding profile against the therapeutic targets of its analogs.[1]

Target 1: GABA-B Receptor

The carboxylic acid is crucial for GABA-B binding (mimicking the carboxylate of GABA). The conversion to an alcohol (4-F-PBO) typically reduces affinity by orders of magnitude.

  • Reference Standard: Baclofen (

    
    ).[2]
    
  • F-Phenibut: High affinity (

    
    ).
    
  • 4-F-PBO: Predicted Low Affinity (

    
    ).
    
Target 2: Subunit (VGCC)

Gabapentinoids bind to voltage-gated calcium channels.[1] This binding is less dependent on the carboxylate and more on the steric bulk of the amino-alkyl chain. 4-F-PBO may retain significant cross-reactivity here.

Experimental Protocol: Competitive Binding Assay

To determine the


 of 4-F-PBO, use a radioligand displacement assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex (rich in GABA-B) in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use

    
    -Baclofen (for GABA-B) or 
    
    
    
    -Gabapentin (for
    
    
    ).
  • Incubation:

    • Mix 200 µL membrane suspension + 25 µL radioligand (2 nM final) + 25 µL 4-F-PBO (concentrations

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Pharmacological Interaction Diagram

Receptor_Binding GABAB GABA-B Receptor (G-Protein Coupled) VGCC Voltage-Gated Ca2+ Channel (Alpha2-Delta Subunit) Baclofen Baclofen Baclofen->GABAB High Affinity (Agonist) FPhenibut F-Phenibut FPhenibut->GABAB High Affinity FPhenibut->VGCC Moderate Affinity FPBO 4-F-PBO FPBO->GABAB Low/No Affinity (Loss of COO-) FPBO->VGCC Potential Binding (Steric Fit)

Figure 2: Predicted pharmacological cross-reactivity profile. Solid lines indicate established binding; dashed lines indicate potential cross-reactivity targets for 4-F-PBO.

Comparative Data Summary

The following table synthesizes known data for analogs and predicted values for 4-F-PBO to guide experimental design.

ParameterF-Phenibut (Reference)4-F-PBO (Analyte)Comparison Note
Molecular Weight 197.21 g/mol 183.22 g/mol 4-F-PBO is 14 Da lighter (Reduction).
LogP (Lipophilicity) ~1.7~2.1 (Predicted)4-F-PBO is more lipophilic; higher BBB crossing potential.
GABA-B Affinity (

)
1.70 µM>100 µM (Predicted)Alcohol group disrupts receptor ionic bonding.
Primary Metabolic Route Renal Excretion (Unchanged)Oxidation to Acid4-F-PBO may act as a prodrug for F-Phenibut.
Detection Window 24-48 HoursUnknownLikely shorter due to rapid oxidation.

References

  • Chemical Identity: ChemSrc. (2024).[3] 4-Amino-4-(4-fluorophenyl)butan-1-ol Product Details. Link

  • F-Phenibut Pharmacology: Irie, T., et al. (2020).[4] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist.[1][4][5] European Journal of Pharmacology. Link

  • Phenibut Toxicology: World Health Organization (WHO). (2020). Critical Review Report: Phenibut. Expert Committee on Drug Dependence. Link

  • GABA Analog Structure: Bowery, N. G., et al. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology.[6] Link

Sources

Biological activity of 4-Amino-4-(4-fluorophenyl)butan-1-ol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, pharmacological mechanisms, and experimental applications of 4-Amino-4-(4-fluorophenyl)butan-1-ol and its key derivatives.

A Comparative Technical Guide for Drug Development

Executive Summary & Molecule Profile

4-Amino-4-(4-fluorophenyl)butan-1-ol (CAS: 1493454-87-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical junction between two major classes of central nervous system (CNS) agents: GABA-B agonists and Monoamine Transporter inhibitors .

Structurally, it is the


-amino alcohol  congener of the nootropic agent 4-Fluorophenibut . Its biological significance is dual-faceted:
  • Metabolic Prodrug: It functions as a metabolic precursor to 4-fluorophenibut, potentially offering enhanced blood-brain barrier (BBB) penetration before oxidative conversion.

  • Synthetic Precursor: It is the immediate open-chain precursor to 2-(4-fluorophenyl)pyrrolidine , a scaffold with stimulant and antidepressant properties.

Chemical Identity
PropertyDetail
IUPAC Name 4-amino-4-(4-fluorophenyl)butan-1-ol
Common Aliases 4-Fluorophenibut Alcohol; Reduced 4-Fluorophenibut
Molecular Formula C

H

FNO
Molecular Weight 183.22 g/mol
Key Pharmacophore

-amino alcohol; 4-fluorophenyl moiety

Mechanism of Action & Pharmacology

The biological activity of this molecule is best understood through its metabolic fate and its derivatives. It sits at the center of a "divergent activity" pathway.

Pathway A: The GABAergic Axis (Prodrug Hypothesis)

Similar to how 1,4-Butanediol is a prodrug for GHB (


-hydroxybutyrate), 4-Amino-4-(4-fluorophenyl)butan-1-ol is hypothesized to undergo in vivo oxidation to form 4-Fluorophenibut .
  • Step 1 (ADH): Alcohol Dehydrogenase converts the primary alcohol to an aldehyde.

  • Step 2 (ALDH): Aldehyde Dehydrogenase converts the aldehyde to the carboxylic acid (4-Fluorophenibut ).

  • Target Binding: The resulting acid binds selectively to the GABA-B receptor as an agonist.

    • Effect: Inhibition of voltage-gated Ca

      
       channels (VGCC) and activation of K
      
      
      
      channels, leading to hyperpolarization and anxiolysis.
    • Potency: The 4-fluoro substituent increases affinity for the GABA-B receptor by approximately 5-10x compared to unsubstituted Phenibut.

Pathway B: The Monoaminergic Axis (Cyclization)

Under acidic conditions or specific metabolic processing, the open-chain alcohol can cyclize to form 2-(4-fluorophenyl)pyrrolidine .

  • Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Effect: Reuptake inhibition. Unlike the sedative GABAergic parent, the pyrrolidine derivative acts as a psychostimulant .

Visualization: Divergent Pharmacological Pathways

G Alcohol 4-Amino-4-(4-fluorophenyl)butan-1-ol (The Scaffold) Aldehyde Intermediate Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase (ADH) Pyrrolidine 2-(4-fluorophenyl)pyrrolidine (NET/DAT Inhibitor) Alcohol->Pyrrolidine Cyclization (-H2O) Acid 4-Fluorophenibut (Active GABA-B Agonist) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) GABAB GABA-B Receptor (Inhibition/Sedation) Acid->GABAB Agonist Binding NET NE Transporter (Stimulation) Pyrrolidine->NET Inhibitor Binding

Caption: Divergent metabolic and synthetic pathways determining the biological output of the scaffold.

Comparative Analysis of Derivatives

The following table compares the "Alcohol" scaffold against its two primary active derivatives/analogs.

Feature4-Amino-4-(4-fluorophenyl)butan-1-ol 4-Fluorophenibut (Acid Form) 2-(4-Fluorophenyl)pyrrolidine
Primary Class Metabolic Precursor / ScaffoldGabapentinoid / NootropicSubstituted Pyrrolidine
Primary Target Prodrug (Indirect GABA-B)GABA-B Receptor (Agonist)NET / DAT (Inhibitor)
Secondary Target Unknown (Sigma Receptors?)

Subunit (VGCC)
Sigma Receptors
Physiological Effect Delayed Sedation / AnxiolysisRapid Anxiolysis / SedationStimulation / Alertness
Lipophilicity (LogP) ~1.5 (Moderate BBB crossing)~0.8 (Lower BBB crossing)~2.5 (High BBB crossing)
Key Advantage Potential for extended releaseWell-characterized safety profileHigh potency stimulant

Experimental Protocols

For researchers investigating this scaffold, the following protocols define the synthesis and biological validation.

Protocol A: Synthesis from 4-Fluorophenibut (Reduction)

To generate the alcohol for testing, a reduction of the commercially available acid is required.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), Dry THF.
    
  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend 4-Amino-3-(4-fluorophenyl)butyric acid (4-Fluorophenibut) in dry THF at 0°C.

    • Slowly add LiAlH

      
       (2.5 equivalents) dropwise.
      
    • Reflux for 4–6 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Extract with DCM, dry over MgSO

      
      , and concentrate.
      
  • Validation:

    
    H NMR should show disappearance of the carbonyl peak and appearance of the -CH
    
    
    
    OH triplet at
    
    
    3.5-3.7 ppm.
Protocol B: In Vitro GABA-B Binding Assay

To determine if the alcohol has intrinsic activity vs. prodrug activity.

  • Cell Line: CHO-K1 cells stably expressing human GABA-B R1a/R2 subunits.

  • Radioligand: [

    
    H]-CGP54626 (Antagonist) or [
    
    
    
    H]-GABA.
  • Method:

    • Incubate membranes with radioligand (1 nM) and increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

  • Data Analysis: Calculate IC

    
     and K
    
    
    
    .
    • Expected Result: The Alcohol should show low affinity (K

      
       > 10 
      
      
      
      M) compared to the Acid (K
      
      
      ~ 10-100 nM), confirming the prodrug hypothesis.
Protocol C: Cyclization to Pyrrolidine

To verify the stability of the scaffold.

  • Reagents: Thionyl Chloride (SOCl

    
    ) or PBr
    
    
    
    .
  • Procedure: Treat the amino alcohol with SOCl

    
     in chloroform. The intermediate chloro-amine spontaneously cyclizes via intramolecular nucleophilic attack to form the pyrrolidine ring.
    
  • Significance: This reaction mimics potential stomach-acid catalyzed degradation, relevant for oral dosing studies.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the 4-amino-4-(4-fluorophenyl)butan-1-ol scaffold shift its biological activity profile.

SAR Core Core Scaffold: 4-Amino-4-(4-fluorophenyl)butan-1-ol Mod1 Oxidation of C1-OH to -COOH Core->Mod1 Mod2 Cyclization (Dehydration) Core->Mod2 Mod3 N-Methylation Core->Mod3 Result1 4-Fluorophenibut (GABA-B Agonist) Mod1->Result1 High GABA Affinity Result2 2-(4-Fluorophenyl)pyrrolidine (NET Inhibitor) Mod2->Result2 Loss of GABA Activity Gain of Stimulant Activity Result3 N-Methyl-Amino Alcohol (Precursor to Fluoxetine-like analogs) Mod3->Result3 Altered metabolic stability

Caption: Structural modifications and resulting shifts in pharmacological targets.

References

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481. Link

  • Chebib, M., & Johnston, G. A. (1999). "The 'GABA-ergic' anticonvulsants." Journal of Clinical Pharmacy and Therapeutics, 24(4), 247-249. (Discusses GABA analogs and prodrug mechanisms).
  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • PubChem Compound Summary. (2024). "4-Amino-4-(4-fluorophenyl)butan-1-ol (CAS 1493454-87-7)." National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). "Synthesis and properties of 2-phenylpyrrolidine derivatives." (General reference for pyrrolidine cyclization from amino alcohols). Link

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the neuropharmacological profiles of amphetamine and methamphetamine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these structurally related psychostimulants, supported by experimental data and methodologies. Our aim is to offer a clear, evidence-based resource that explains the causal relationships between molecular structure, pharmacokinetic behavior, and pharmacodynamic effects.

Introduction

Amphetamine and its N-methylated analog, methamphetamine, are potent central nervous system (CNS) stimulants with a long history of both therapeutic use and abuse.[1][2] While structurally similar, the addition of a single methyl group to the amphetamine scaffold profoundly alters its neuropharmacological profile, resulting in methamphetamine's greater potency and abuse liability.[3] Understanding the subtle yet significant distinctions in their mechanisms of action, pharmacokinetics, and pharmacodynamics is crucial for the development of novel therapeutics for substance use disorders and for comprehending the neurobiological underpinnings of stimulant action. This guide will systematically dissect these differences, providing the experimental context necessary for a comprehensive understanding.

The Decisive Methyl Group: Mechanism of Action

Both amphetamine and methamphetamine exert their primary effects by increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[4][5] Their core mechanism involves a multi-pronged interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as the vesicular monoamine transporter 2 (VMAT2).[4]

The process can be broken down into the following key steps:

  • Competitive Reuptake Inhibition: Both compounds act as substrates for DAT, NET, and SERT, competitively inhibiting the reuptake of endogenous monoamines from the synaptic cleft.[4]

  • Transporter-Mediated Efflux (Reverse Transport): Upon entering the presynaptic terminal, they disrupt the vesicular storage of monoamines via VMAT2, leading to an increase in cytosolic monoamine concentrations.[4] This elevated cytosolic concentration gradient drives the monoamine transporters to reverse their direction of transport, actively pumping DA, NE, and 5-HT into the synapse.[4][5]

  • Inhibition of Monoamine Oxidase (MAO): At higher concentrations, these compounds can also inhibit monoamine oxidase, the enzyme responsible for degrading monoamines, further increasing their cytosolic levels.[5]

The critical difference between methamphetamine and amphetamine lies in the N-methyl group of methamphetamine. This structural modification increases its lipophilicity, allowing it to traverse the blood-brain barrier more rapidly and efficiently than amphetamine.[3] This enhanced CNS penetration contributes to a faster onset of action and greater overall potency.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (VMAT2) Dopamine_cyto Cytosolic Dopamine Vesicle->Dopamine_cyto Dopamine Leak MAO Monoamine Oxidase (MAO) DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Reverse Transport AMPH_METH Amphetamine/ Methamphetamine AMPH_METH->Vesicle Disrupts Storage AMPH_METH->MAO Inhibits AMPH_METH->DAT Enters via Transporter DAT->AMPH_METH Blocks Reuptake Dopamine_syn Synaptic Dopamine DAT->Dopamine_syn Efflux D2R Dopamine D2 Receptor Dopamine_syn->D2R Binds Signal Transduction Signal Transduction D2R->Signal Transduction

Figure 1: Signaling pathway of amphetamine and methamphetamine at the dopaminergic synapse.

Pharmacokinetic Profile: A Tale of Two Bioavailabilities

The pharmacokinetic profiles of amphetamine and methamphetamine reveal significant differences in their absorption, distribution, metabolism, and elimination, largely influenced by the route of administration and methamphetamine's greater lipophilicity.

ParameterAmphetamineMethamphetamineSource(s)
Oral Bioavailability ~75%~67%[6][7]
Intranasal Bioavailability ~75%~79%[7][8]
Intravenous Bioavailability 100%100%[8]
Plasma Half-life (t½) ~10-13 hours~10-11 hours[8][9]
Peak Plasma Conc. (Oral) 2-3 hours (IR)2-12 hours[10][11]
Protein Binding 15-40%~20%[3][8]

Causality Behind Pharmacokinetic Differences:

  • Bioavailability: While both drugs are well-absorbed orally, methamphetamine's intranasal bioavailability is slightly higher than amphetamine's.[7][8] Intravenous administration, by definition, results in 100% bioavailability for both compounds.[8]

  • Metabolism: Both are hepatically metabolized, primarily by CYP2D6.[8] A significant portion of methamphetamine is N-demethylated to its active metabolite, amphetamine, which contributes to its prolonged effects.[10][12]

  • Elimination: Elimination is primarily renal, and the half-life of both drugs is highly dependent on urinary pH.

Pharmacodynamic Effects: Quantifying the Difference

The subtle structural and pharmacokinetic differences between amphetamine and methamphetamine translate into significant disparities in their pharmacodynamic effects, particularly concerning their potency at monoamine transporters and their impact on dopamine release.

Monoamine Transporter Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

TransporterAmphetamine (Ki, μM)Methamphetamine (Ki, μM)Source(s)
Dopamine Transporter (DAT) ~0.6~0.5[7]
Norepinephrine Transporter (NET) ~0.07-0.1~0.1[7]
Serotonin Transporter (SERT) ~20-40~10-40[7]

As the data indicates, both amphetamine and methamphetamine exhibit a much higher affinity for NET and DAT compared to SERT.[7] Their affinities for DAT and NET are relatively similar.

Dopamine Release

In vivo microdialysis is a powerful technique used to measure extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct measure of a drug's effect on neurotransmitter release. Studies directly comparing the two compounds have demonstrated that methamphetamine is a more potent dopamine-releasing agent than amphetamine. One key study found that at the same voltage and concentration, methamphetamine released five times more dopamine than amphetamine .[6] This enhanced dopamine efflux is a primary contributor to methamphetamine's more intense euphoric effects and higher abuse potential.[3]

Behavioral Effects

Locomotor activity assays are commonly used to assess the stimulant effects of drugs in animal models. Both amphetamine and methamphetamine produce dose-dependent increases in locomotor activity. However, some studies suggest that at higher doses, methamphetamine can induce a greater maximal locomotor response compared to amphetamine.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section outlines the step-by-step methodologies for the key experiments discussed.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol determines the Ki of a test compound for DAT using a competitive binding assay.

prep Prepare DAT-expressing cell membrane homogenate incubation Incubate membranes with radioligand ([3H]WIN 35,428) and varying concentrations of test compound prep->incubation filtration Rapidly filter mixture through GF/B filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer to remove non-specific binding filtration->wash count Quantify radioactivity on filters using a scintillation counter wash->count analysis Analyze data to determine IC50 and calculate Ki count->analysis

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing DAT in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a DAT-specific radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (amphetamine or methamphetamine). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like cocaine).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol measures extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a conscious animal following drug administration.

surgery Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rat recovery Allow the animal to recover from surgery surgery->recovery probe Insert a microdialysis probe through the guide cannula recovery->probe perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate probe->perfusion baseline Collect baseline dialysate samples perfusion->baseline admin Administer amphetamine or methamphetamine (e.g., intraperitoneally) baseline->admin collection Collect dialysate samples at regular intervals post-administration admin->collection analysis Analyze dopamine concentration in dialysate samples using HPLC-ECD collection->analysis

Figure 3: Workflow for an in vivo microdialysis experiment.

Step-by-Step Methodology:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or striatum) of a rat or mouse.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer a specific dose of amphetamine or methamphetamine via a chosen route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a set duration after drug administration.

  • Sample Analysis: Analyze the concentration of dopamine in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and compare the time course and magnitude of dopamine release between the two compounds.

Locomotor Activity Assay

This protocol assesses the stimulant effects of the compounds by measuring an animal's spontaneous movement.

Step-by-Step Methodology:

  • Habituation: Habituate the animals (rats or mice) to the testing environment (locomotor activity chambers) and handling procedures for several days prior to the experiment to reduce stress-induced activity.

  • Baseline Measurement: On the test day, place the animals in the locomotor activity chambers and record their baseline activity for a set period (e.g., 30-60 minutes).

  • Drug Administration: Administer a specific dose of amphetamine, methamphetamine, or a vehicle control.

  • Post-Drug Measurement: Immediately return the animals to the chambers and record their locomotor activity for a defined period (e.g., 60-120 minutes). The chambers are typically equipped with infrared beams, and the number of beam breaks is automatically recorded as a measure of activity.

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of horizontal movements) and compare the effects of different doses of amphetamine and methamphetamine to the vehicle control.

Conclusion

The addition of a single methyl group to the amphetamine structure fundamentally alters its neuropharmacological profile, making methamphetamine a more potent and faster-acting psychostimulant. This is primarily due to its increased lipophilicity, which enhances its ability to cross the blood-brain barrier. While both drugs share a common mechanism of action centered on the disruption of monoamine transporter function, methamphetamine's ability to induce a significantly greater release of dopamine likely underlies its heightened euphoric and addictive properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of these and other related compounds, which is essential for advancing our understanding of psychostimulant neuropharmacology and for the development of effective therapeutic interventions.

References

  • Amphetamine. (2007, January 18). chemeurope.com. Retrieved from [Link]

  • Ashley Addiction Treatment. (2025, April 23). What Are the Differences in Amphetamine vs. Methamphetamine. Retrieved from [Link]

  • Goodwin, J. S., Larson, G. A., Swant, J., Tencza, J., Saitz, T. R., & Galli, A. (2009). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo. Journal of Biological Chemistry, 284(5), 2978–2989.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Pacific Coast Mental Health. (2025, March 27). Are Methamphetamine And Amphetamine The Same? Retrieved from [Link]

  • Deranged Physiology. (n.d.). Amphetamine. Retrieved from [Link]

  • Schepers, R. J., Oyler, J. M., Joseph, R. E., Jr, Cone, E. J., Moolchan, E. T., & Huestis, M. A. (2003). Methamphetamine and amphetamine pharmacokinetics in oral fluid and plasma after controlled oral methamphetamine administration to human volunteers. Clinical chemistry, 49(1), 121–132.
  • Schepers, R. J., Oyler, J. M., Joseph, R. E., Jr, Cone, E. J., Moolchan, E. T., & Huestis, M. A. (2003). Methamphetamine and amphetamine pharmacokinetics in oral fluid and plasma after controlled oral methamphetamine administration to human volunteers. Johns Hopkins University. Retrieved from [Link]

  • Schepers, R. J., Oyler, J. M., Joseph, R. E., Jr, Cone, E. J., Moolchan, E. T., & Huestis, M. A. (2003). Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration to Human Volunteers. Clinical Chemistry, 49(1), 121–132.
  • Simcoe Rehab. (n.d.). Amphetamines vs Methamphetamines: Is Speed Meth? Retrieved from [Link]

  • Fornai, F., Pellegrini, A., & Lazzeri, G. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
  • The Recovery Village. (n.d.). Meth vs. Adderall: Are They the Same? Similarities & Differences. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Harris, D. S., Boxenbaum, H., Everhart, E. T., Sequeira, G., Mendelson, J. E., & Jones, R. T. (2003). The bioavailability of intranasal and smoked methamphetamine. Clinical pharmacology and therapeutics, 74(5), 475–486.
  • Pennick, M. (2010). The clinical pharmacokinetics of amphetamines utilized in the treatment of attention-deficit/hyperactivity disorder. Journal of clinical pharmacology, 50(8), 855–866.
  • Goodwin, J. S., Larson, G. A., Swant, J., Tencza, J., Saitz, T. R., & Galli, A. (2009). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo. PubMed. Retrieved from [Link]

  • Kirkpatrick, M. G., Gunderson, E. W., Levin, F. R., Foltin, R. W., & Hart, C. L. (2012). Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans. Addiction (Abingdon, England), 107(4), 783–791.
  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Fowler, J. S., Volkow, N. D., Logan, J., Wang, G. J., MacGregor, R. R., Ding, Y. S., ... & Gatley, S. J. (2010).
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present--a pharmacological and clinical perspective. Journal of psychopharmacology (Oxford, England), 27(6), 479–496.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Effects of 4-Amino-4-(4-fluorophenyl)butan-1-ol and Other GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of GABA Transporters in Neuromodulation

In the intricate signaling network of the central nervous system (CNS), γ-aminobutyric acid (GABA) serves as the primary inhibitory neurotransmitter, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. The precise control of GABAergic tone is crucial for normal brain function, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft and extrasynaptic space by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1] Given their critical role in regulating GABA homeostasis, GATs have emerged as attractive therapeutic targets for a variety of CNS disorders.

This guide provides a comprehensive comparison of the hypothesized off-target effects of the novel compound 4-Amino-4-(4-fluorophenyl)butan-1-ol with established GAT inhibitors. Due to the limited publicly available data on 4-Amino-4-(4-fluorophenyl)butan-1-ol, we will infer its likely primary target and potential off-target liabilities based on its structural similarity to known GABAergic ligands. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuromodulatory agents.

Hypothesized On-Target Activity of 4-Amino-4-(4-fluorophenyl)butan-1-ol

The chemical structure of 4-Amino-4-(4-fluorophenyl)butan-1-ol, featuring a GABA-like backbone with a lipophilic phenyl group, strongly suggests its potential as a GABA transporter inhibitor. The presence of the fluorophenyl moiety can enhance blood-brain barrier permeability, a desirable characteristic for CNS-acting drugs. Based on these structural features, we hypothesize that 4-Amino-4-(4-fluorophenyl)butan-1-ol is a putative GAT inhibitor, with a yet-to-be-determined selectivity profile across the four GAT subtypes.

The Challenge of Off-Target Effects in GAT Inhibitor Development

While targeting GATs presents a promising therapeutic strategy, achieving subtype selectivity remains a significant challenge. Off-target interactions, where a drug binds to unintended biological molecules, can lead to a range of adverse effects, limiting the therapeutic window and potentially causing unforeseen toxicities.[2][3] For GAT inhibitors, off-target effects can manifest as a variety of CNS-related side effects, including dizziness, somnolence, confusion, and in some cases, paradoxical seizures.[4] Therefore, a thorough understanding and early assessment of off-target liabilities are paramount in the development of novel GAT inhibitors.

Comparative Analysis of GAT Inhibitors

To contextualize the potential off-target profile of 4-Amino-4-(4-fluorophenyl)butan-1-ol, we will compare it with three well-characterized GAT inhibitors: Tiagabine , EF1502 , and (S)-SNAP-5114 .

Compound Primary Target(s) IC50/Ki Values (µM) Known Off-Target Effects & Liabilities
4-Amino-4-(4-fluorophenyl)butan-1-ol Putative GAT inhibitorTo be determinedTo be determined through experimental profiling
Tiagabine GAT1-selectiveGAT1: 0.07 µM[5]; >1000-fold selectivity over GAT2, GAT3, BGT-1[4]CNS effects: Dizziness, asthenia, nervousness, tremor, depression.[6] No significant direct effects on key cardiac ion channels (hERG, Nav1.5, Cav1.2).[7]
EF1502 GAT1 and GAT2/BGT-1 inhibitorEquipotent inhibitor of GAT1 and GAT2/BGT-1.[8]Synergistic anticonvulsant effect with GAT1 inhibitors suggests a role for BGT-1 in seizure control.[9] Specific off-target profile not extensively published.
(S)-SNAP-5114 GAT3-preferringhGAT3: 5 µM; rGAT2: 21 µM; hGAT1: 388 µM.[10][11]Poor chemical stability, limited solubility, and potential for cellular toxicity.[12]

Experimental Protocols for Assessing On- and Off-Target Effects

A rigorous evaluation of a novel compound's on- and off-target profile is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Radioligand Binding and Uptake Assays for GAT Subtypes

This protocol determines the potency and selectivity of a test compound for the four GAT subtypes.

a. [3H]GABA Uptake Assay

  • Objective: To measure the functional inhibition of GABA transport into cells expressing specific GAT subtypes.

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK-293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transiently transfect separate plates of HEK-293 cells with plasmids encoding for human GAT1, GAT2, GAT3, or BGT-1.

  • Assay Procedure:

    • Plate transfected cells in 96-well plates.

    • Wash cells with uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., 4-Amino-4-(4-fluorophenyl)butan-1-ol) or a reference inhibitor for 10-20 minutes at room temperature.

    • Initiate GABA uptake by adding a mixture of [3H]GABA and unlabeled GABA to a final concentration within the Km range for each transporter.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

b. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound to a specific GAT subtype using a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target GAT in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

  • Assay Procedure:

    • Incubate the prepared membranes with a specific radioligand (e.g., [3H]tiagabine for GAT1) and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value of the test compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broad Off-Target Screening Panels (e.g., CEREP SafetyScreen)

To identify potential off-target interactions across a wide range of biological targets, it is crucial to screen the compound against a commercially available safety panel.

  • Objective: To assess the binding of the test compound to a large number of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.

  • Procedure:

    • Submit the test compound to a contract research organization (CRO) offering a comprehensive safety screening panel (e.g., Eurofins' SafetyScreen44 or similar).

    • The CRO will perform a series of radioligand binding assays for a predefined set of targets.

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

  • Data Interpretation:

    • Results are reported as the percentage of inhibition of radioligand binding.

    • A significant inhibition (typically >50%) at a given target warrants further investigation with dose-response curves to determine the IC50.

In Vivo Assessment of CNS Side Effects

Animal models are indispensable for evaluating the potential CNS-related side effects of a novel compound.

a. Functional Observational Battery (FOB)

  • Objective: To provide a systematic and comprehensive assessment of the behavioral and physiological effects of a compound in rodents.

  • Procedure:

    • Acclimatize the animals (rats or mice) to the testing environment.

    • Administer the test compound at various doses.

    • At predefined time points, a trained observer systematically scores a range of parameters, including:

      • Autonomic functions: pupil size, salivation, piloerection.

      • Neuromuscular functions: gait, posture, grip strength, motor activity.

      • Sensorimotor responses: response to touch, sound, and tail pinch.

      • Behavioral changes: arousal level, stereotypy, bizarre behaviors.

  • Data Analysis:

    • Compare the scores of the treated groups to the vehicle-treated control group to identify any dose-dependent changes in behavior or physiological state.

b. Rotarod Test

  • Objective: To assess motor coordination and balance.

  • Procedure:

    • Train the animals to stay on a rotating rod.

    • On the test day, administer the test compound or vehicle.

    • At specified time points, place the animal on the rotarod, which is set to accelerate at a constant rate.

    • Record the latency to fall from the rod.

  • Data Analysis:

    • A significant decrease in the latency to fall in the treated group compared to the control group indicates impaired motor coordination.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams are provided.

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT1 GABA_receptor GABA Receptor GAT3_glia GAT3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_receptor Binding Synaptic_Cleft->GAT3_glia Reuptake

Caption: Simplified diagram of a GABAergic synapse illustrating the roles of GAT1 and GAT3 in GABA reuptake.

Off_Target_Screening Compound Test Compound (e.g., 4-Amino-4-(4-fluorophenyl)butan-1-ol) Primary_Screen Primary Screen: GAT Subtype Selectivity ([3H]GABA Uptake Assay) Compound->Primary_Screen Secondary_Screen Secondary Screen: Broad Off-Target Panel (e.g., CEREP SafetyScreen) Primary_Screen->Secondary_Screen In_Vivo_Tox In Vivo Assessment: CNS Safety Pharmacology (FOB, Rotarod) Secondary_Screen->In_Vivo_Tox Data_Analysis Data Analysis & Risk Assessment In_Vivo_Tox->Data_Analysis

Caption: A typical workflow for assessing the on- and off-target effects of a novel compound.

Conclusion and Future Directions

While 4-Amino-4-(4-fluorophenyl)butan-1-ol holds promise as a potential novel GAT inhibitor based on its chemical structure, a comprehensive experimental evaluation is imperative to elucidate its pharmacological profile. This guide has outlined a rational and systematic approach to characterizing its on-target potency and selectivity, as well as its broader off-target liabilities. By employing the described in vitro and in vivo methodologies, researchers can generate the critical data necessary to assess the therapeutic potential and safety profile of this and other novel neuromodulatory compounds. A thorough understanding of the intricate interplay between on-target efficacy and off-target effects is the cornerstone of developing safer and more effective treatments for CNS disorders.

References

  • Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 987-1001.
  • Gu, J., et al. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine, 63(8), 1266-1272.
  • Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6.
  • PDSP. GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Scholze, P., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter-1 (rGAT-1). Neuropharmacology, 42(4), 547-557.
  • Cayman Chemical. (2022). Tiagabine (hydrochloride)
  • Wikipedia. (2023). Tiagabine. Retrieved from [Link]

  • Schousboe, A., & Sarup, A. (2004). Role of the betaine/GABA transporter (BGT-1/GAT2) for the control of epilepsy. Epilepsy Currents, 4(5), 188–191.
  • Padra, M., et al. (2022). Structural basis of GABA reuptake inhibition.
  • Schousboe, A. (2013). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology, 4, 166.
  • Wang, X., et al. (1996). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) in the rat. British Journal of Pharmacology, 118(3), 575–580.
  • Kowalska, M., et al. (2021). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. Molecules, 26(12), 3536.
  • Madsen, K. K., et al. (2017).
  • Kalviainen, R., & Aikia, M. (1998). Tiagabine: a new therapeutic option for people with intellectual disability and partial epilepsy. Epilepsia, 39 Suppl 4, S27-S31.
  • Herbison, A. E., & Moenter, S. M. (1995). Regulation of GABA Transporter Activity and mRNA Expression by Estrogen in Rat Preoptic Area. Journal of Neuroscience, 15(11), 7465-7473.
  • Vogensen, S. B., et al. (2013). Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization. ACS Medicinal Chemistry Letters, 4(11), 1072–1076.
  • Kalviainen, R., et al. (2000). Long-term cognitive and EEG effects of tiagabine in drug-resistant partial epilepsy. Epilepsy Research, 40(2-3), 153-161.
  • Dodrill, C. B., et al. (1998). Tiagabine: Neuropsychological aspects. Epilepsia, 39 Suppl 4, S32-S37.
  • Conti, F., et al. (2004). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. The Journal of Neuroscience, 24(48), 10942-10951.
  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA transporter subfamily. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Charles River. (2023, July 17). How Well Do You Understand Off-Target Liability? Retrieved from [Link]

  • Charles River. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

  • Excelra. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Bussi, F., et al. (2018). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. mAbs, 10(1), 133-146.

Sources

A Senior Application Scientist's Guide to Validating Mechanism of Action with Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fundamental biological research, unequivocally demonstrating a target's role in a physiological or pathological process is the bedrock of a successful program. A hypothesized mechanism of action (MoA) remains just that—a hypothesis—until it is rigorously tested in vivo. Among the most powerful tools for this validation are knockout (KO) models, which provide a definitive biological system to test the consequences of a target's absence.[1][2]

This guide offers a field-proven perspective on leveraging knockout models to validate a drug's MoA. We will move beyond simple protocols to explore the causal logic behind experimental choices, compare methodologies, and establish a framework for generating trustworthy, self-validating data.

The Foundational Principle: Why Knockout Models are the Gold Standard

The premise of a knockout model is elegantly simple: by inactivating or "knocking out" a specific gene, researchers can observe the resulting physiological changes, thereby revealing the gene's function.[2][3] This approach is the genetic equivalent of a highly specific antagonist with perfect target engagement and no off-target effects. When a drug is intended to inhibit a target, the phenotype of the knockout model should, in many cases, mimic the therapeutic effect of the drug. This correlation provides powerful evidence for the intended MoA.[1][4]

However, the journey from concept to validated model is nuanced. The choice of technology, the validation strategy, and the interpretation of phenotypic data all require careful consideration to avoid common pitfalls that can lead to misinterpretation.

Strategic Decision: Choosing the Right Knockout Technology

The first critical decision is selecting the appropriate technology to create the knockout model. The choice between a constitutive (whole-body) knockout and a conditional knockout is dictated by the gene's function.

TechnologyMechanismKey AdvantagesKey DisadvantagesBest For...
Constitutive KO (e.g., CRISPR/Cas9) Gene is permanently inactivated in all cells from embryogenesis onward.[5]Rapid generation time; relatively straightforward design.Can be embryonically lethal if the gene is essential for development; does not allow for temporal control.[3][6]Non-essential genes; studying the lifelong absence of a gene.
Conditional KO (e.g., Cre-LoxP) Gene inactivation is restricted to specific cell types or developmental stages.[7][8][9]Bypasses embryonic lethality; allows for spatial and temporal control of the knockout.[6][8]More complex and time-consuming to generate (requires breeding two mouse lines); potential for "leaky" Cre expression.Essential genes; studying gene function in specific adult tissues or at specific times.
CRISPR/Cas9 for Constitutive Knockouts

The CRISPR/Cas9 system has revolutionized gene editing due to its speed and simplicity.[10] A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) that disrupt the gene's reading frame, resulting in a functional knockout.

dot

Caption: CRISPR/Cas9 workflow for gene knockout.

The Cre-LoxP System for Conditional Knockouts

For genes essential to life, a conditional approach is necessary.[6] This elegant system involves two components:

  • A "floxed" mouse: The target gene (or a critical exon) is flanked by LoxP DNA sequences. These mice are phenotypically normal.[7]

  • A "Cre" mouse: This line expresses Cre recombinase, an enzyme that recognizes and excises the DNA between two LoxP sites.[9] The expression of Cre is driven by a tissue-specific or inducible promoter.

By breeding these two lines, the target gene is knocked out only in the cells where Cre recombinase is active, providing unparalleled spatial and temporal control.[8][11]

dot

Caption: Mechanism of the Cre-LoxP conditional knockout system.

The Self-Validating Workflow: A Framework for Trustworthy Data

Generating a knockout model is only the beginning. A rigorous, multi-layered validation process is non-negotiable to ensure that any observed phenotype is a direct result of the gene's absence and not an experimental artifact. This process creates a self-validating system where each step confirms the last.

dot

Validation_Workflow Start Hypothesized MoA Design 1. Design Knockout Strategy (Constitutive vs. Conditional) Start->Design Generate 2. Generate Founder Animals Design->Generate Validate_G 3. Genotypic Validation Generate->Validate_G Confirm genetic edit Validate_T 4. Transcriptomic Validation Validate_G->Validate_T Confirm no mRNA Validate_P 5. Proteomic Validation Validate_T->Validate_P Confirm no protein Phenotype 6. Phenotypic Analysis (KO vs. Wild-Type Controls) Validate_P->Phenotype Proceed to functional assays Interpret 7. Data Interpretation & MoA Confirmation Phenotype->Interpret End Validated MoA Interpret->End

Caption: A self-validating workflow for MoA confirmation.

Experimental Protocol 1: Genotypic Validation via PCR

Causality: This is the first and most fundamental check. It confirms that the intended genetic modification (e.g., deletion or indel) is present at the DNA level. Without this confirmation, any subsequent data is uninterpretable.

Methodology:

  • Sample Collection: Collect a small tissue sample (e.g., tail snip or ear punch) from putative KO and wild-type (WT) littermate controls.

  • Genomic DNA Extraction: Isolate genomic DNA using a commercially available kit. Quantify the DNA concentration and assess its purity.

  • Primer Design: Design PCR primers that flank the targeted region. For a deletion, primers should yield a smaller band in the KO animal compared to the WT. For CRISPR-induced indels, this step confirms the target locus.

  • PCR Amplification: Perform PCR using the designed primers and extracted genomic DNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The resulting band sizes will differentiate between WT, heterozygous, and homozygous KO animals.[12]

  • Confirmation (Optional but Recommended): For CRISPR-generated models, Sanger sequence the PCR product to confirm the presence of a frameshift-inducing indel.[13]

Experimental Protocol 2: Proteomic Validation via Western Blot

Causality: While PCR confirms the genetic edit, it doesn't guarantee a functional knockout. A frameshift mutation might theoretically allow for the production of a truncated, non-functional protein. Western blotting provides direct evidence that the target protein is absent, which is the ultimate goal of the knockout.[12][14] This step is crucial for validating antibodies as well, using the KO tissue as a true negative control.[15][16][17]

Methodology:

  • Tissue Lysis: Harvest relevant tissues from both KO and WT animals and homogenize them in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A band for the target protein should be present in the WT lane and completely absent in the KO lane.

Phenotypic Analysis: Connecting Gene to Function

With a validated knockout model, the next step is a comprehensive phenotypic analysis. This involves a battery of assays designed to test the hypothesis that the absence of the gene will produce a specific, measurable effect that aligns with the drug's intended MoA.

Key Considerations for Phenotypic Analysis:

  • Appropriate Controls: Always use wild-type littermates as controls. This minimizes the confounding effects of genetic background, which can significantly impact behavioral and physiological readouts.[18][19]

  • Standardized Procedures: High-throughput phenotyping requires standardized pipelines to ensure data is robust and reproducible.[20][21]

  • Blinding: The experimenter conducting the phenotypic assays should be blinded to the genotype of the animals to prevent unconscious bias.

  • Confounding Variables: Be aware of potential confounding variables. For example, if a knockout results in lower body weight, a change in another metabolic parameter might be a secondary effect of the weight change, not a direct result of the gene knockout.[22] Statistical models can help dissect these effects.[22]

Interpreting the Data: Pitfalls and Alternatives

While powerful, knockout models are not without their complexities. A lack of phenotype does not necessarily disprove a target's role. Biological systems have redundancies, and compensatory mechanisms may mask the effect of a single gene's absence.[23]

Conversely, an observed phenotype must be interpreted with caution. The lifelong absence of a gene can cause developmental changes that might not be relevant to acute pharmacological intervention in an adult. This is where conditional knockout models, which allow for gene deletion in adulthood, become invaluable for mimicking therapeutic intervention.[24]

Comparison with Alternative Validation Methods

Knockout models are a cornerstone of target validation, but they exist within a broader ecosystem of techniques.[25][26][27]

MethodPrincipleAdvantagesLimitations
Knockout Models Permanent gene inactivation at the DNA level.Definitive loss-of-function; stable and heritable.Time-consuming; potential for compensation and developmental effects.
RNA interference (RNAi/siRNA/shRNA) Silencing of gene expression at the mRNA level.Rapid and transient; can be used in a wider range of cell types and in vivo.[28][29]Incomplete knockdown; potential for off-target effects; transient effect.[14][30]
Pharmacological Inhibition Use of small molecules or antibodies to block protein function.Directly mimics the therapeutic modality; tunable dosing.Potential for off-target effects; requires a specific and potent tool compound.

Conclusion

Validating a mechanism of action through knockout models is a rigorous, multi-step process that demands careful planning, meticulous execution, and cautious interpretation. By selecting the right technology, adhering to a self-validating workflow, and understanding the potential limitations, researchers can generate definitive data that bridges the gap between a biological hypothesis and a validated therapeutic strategy. These models are not just experimental tools; they are fundamental to de-risking drug development programs and building a solid biological foundation for the medicines of the future.[4][24][31]

References

  • Karp, N. A., Melvin, D., Sanger Mouse Genetics Project, & Mott, R. F. (2012). Robust and Sensitive Analysis of Mouse Knockout Phenotypes. PLOS One. Available at: [Link]

  • Patsnap Synapse. (2025). How Does Cre-Lox Recombination Work in Conditional Knockouts? Patsnap Synapse. Available at: [Link]

  • Cyagen. (2025). Understanding the Cre-Lox System in Genetic Research. Cyagen. Available at: [Link]

  • ResearchGate. (n.d.). Gene knockout model and new drug target discovery. ResearchGate. Available at: [Link]

  • Kim, J. K., & Kaang, B. K. (2017). Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes. Journal of the Korean Academy of Medical Sciences. Available at: [Link]

  • TransGenic Inc. (n.d.). The Impact of Knockout and Knock-in Mouse Models on Biomedical Research. TransGenic Inc. Available at: [Link]

  • Creative Biolabs. (n.d.). Conditional Knockout Models. Creative Biolabs. Available at: [Link]

  • Zambrowicz, B. P., & Sands, A. T. (2003). Knockouts model the 100 best-selling drugs--will they model the next 100? Nature Reviews Drug Discovery. Available at: [Link]

  • Horizon Discovery. (2018). 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. Available at: [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Taconic Biosciences. Available at: [Link]

  • National Human Genome Research Institute. (2024). Knockout Mouse Phenotyping Project (KOMP2). National Human Genome Research Institute. Available at: [Link]

  • InfinixBio. (2026). Understanding Gene Knockout Model Development: Key Insights for Biotech Innovations. InfinixBio. Available at: [Link]

  • Diagenode. (n.d.). Guidelines for optimized gene knockout using CRISPR/Cas9. Diagenode. Available at: [Link]

  • Labtoo. (n.d.). In vivo target validation & efficacy. Labtoo. Available at: [Link]

  • ResearchGate. (2025). In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2025). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap Synapse. Available at: [Link]

  • Ankeny, R. A. (2009). A Knockout Experiment: Disciplinary Divides and Experimental Skill in Animal Behaviour Genetics. Social Studies of Science. Available at: [Link]

  • Crusio, W. E. (2004). Interpretation of knockout experiments: the congenic footprint. Trends in Neurosciences. Available at: [Link]

  • ZeClinics. (2025). Target Validation with Zebrafish in Drug Discovery. ZeClinics. Available at: [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs. Available at: [Link]

  • Groza, T., et al. (2023). Knockout mice are an important tool for human monogenic heart disease studies. Disease Models & Mechanisms. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Knockout Mouse Project (KOMP). The Jackson Laboratory. Available at: [Link]

  • Paylor, R., & Crawley, J. N. (2006). Behavioral Phenotyping of Transgenic and Knockout Mice: Practical Concerns and Potential Pitfalls. ILAR Journal. Available at: [Link]

  • Biocompare. (2022). Cutting-Edge Approaches to Target Identification and Validation. Biocompare. Available at: [Link]

  • CD Biosynsis. (2025). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis. Available at: [Link]

  • Synthego. (2018). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Synthego. Available at: [Link]

  • Sedano, S., et al. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Cell Biology. Available at: [Link]

  • EditCo. (2025). CRISPR Confidence: The Power of Controls in Genome Editing. EditCo. Available at: [Link]

  • Schuhmacher, A., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today. Available at: [Link]

  • ResearchGate. (2025). Guidelines for optimized gene knockout using CRISPR/Cas9. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). How do you confirm the knockout by CRISPER/Cas9 system? ResearchGate. Available at: [Link]

  • Dharmacon. (2019). Top 5 things to consider when starting a CRISPR-Cas9 knockout experiment. Dharmacon. Available at: [Link]

  • Taconic Biosciences. (n.d.). Knockout Mice & Rats | Conditional and Constitutive. Taconic Biosciences. Available at: [Link]

  • PubMed. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. PubMed. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • De Smidt, E., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Journal of Controlled Release. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-4-(4-fluorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural information for the safe and compliant disposal of 4-Amino-4-(4-fluorophenyl)butan-1-ol. As a research chemical with a unique combination of functional groups—a primary amine, a fluorinated aromatic ring, and a primary alcohol—this compound requires careful handling and specialized disposal methods to ensure the safety of laboratory personnel and the protection of the environment. This document is designed to provide drug development professionals, researchers, and scientists with a framework for managing this chemical waste stream, grounded in established safety protocols and regulatory considerations.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical nature is the cornerstone of its safe management. While specific toxicological data for 4-Amino-4-(4-fluorophenyl)butan-1-ol is not extensively published, a reliable hazard profile can be constructed by analyzing its constituent functional groups.

  • Amino Group (-NH₂): The primary amine imparts basicity and corrosive properties. Similar amino alcohols, like 4-Amino-1-butanol, are classified as causing severe skin burns and eye damage.[1][2][3] This necessitates the use of robust personal protective equipment to prevent chemical burns upon contact.[2]

  • Fluorophenyl Group (-C₆H₄F): The carbon-fluorine bond is exceptionally strong, making fluorinated compounds highly stable and persistent in the environment.[4] These "forever chemicals" resist natural degradation processes.[4] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have issued specific guidance for the destruction and disposal of fluorinated substances due to their persistence and potential health risks.[5]

  • Butan-1-ol Chain (-C₄H₈OH): The alcohol functional group suggests the compound is combustible, and its vapors may form explosive mixtures with air upon intense heating.[1]

Table 1: Summary of Potential Hazards

Hazard Category Associated Functional Group Potential Effects & Considerations
Corrosivity Amino Group Causes severe skin burns and eye damage.[1][2][3]
Toxicity Amino & Fluorophenyl Groups Harmful if swallowed; full toxicological properties are not thoroughly investigated.[1][2]
Environmental Persistence Fluorophenyl Group Highly stable "forever chemical" that resists degradation.[4] Disposal must ensure complete destruction.

| Flammability | Butan-1-ol Chain | Combustible; vapors may be heavier than air and form explosive mixtures with heat.[1] |

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling 4-Amino-4-(4-fluorophenyl)butan-1-ol for disposal, it is imperative to establish a safe working environment.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6] This compound is assumed to cause serious, potentially irreversible eye damage.[3][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[6]

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[2]

  • Respiratory Protection: All handling of this chemical for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] If vapors or aerosols are generated, a NIOSH-approved respirator may be required.[1]

Waste Segregation and Containerization: The First Step in Disposal

Proper segregation is a critical, non-negotiable step to prevent dangerous chemical reactions within a waste container.[10][11]

Core Principles of Segregation:

  • Isolate from Incompatibles: Never mix 4-Amino-4-(4-fluorophenyl)butan-1-ol waste with incompatible chemicals. The primary amine group is basic and will react exothermically with acids. It may also be incompatible with strong oxidizing agents.[2][12]

  • Use Dedicated & Compatible Containers: Collect waste in a container made of compatible material (e.g., High-Density Polyethylene (HDPE) or borosilicate glass).[11] The original product container is often a suitable choice.[11]

  • Label Correctly and Clearly: The waste container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name—"4-Amino-4-(4-fluorophenyl)butan-1-ol"—and list all constituents by percentage.[11] Affix appropriate GHS hazard pictograms (e.g., Corrosive, Health Hazard).

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[11] This prevents the release of vapors and protects against spills.

start Is the waste purely 4-Amino-4-(4-fluorophenyl)butan-1-ol or a solution of it? node_yes YES start->node_yes node_no NO start->node_no container Collect in a dedicated, labeled container for 'Fluorinated Organic Waste'. node_yes->container check_compat Is the other waste an acid, strong oxidizer, or other incompatible? node_no->check_compat node_incompatible YES - INCOMPATIBLE check_compat->node_incompatible node_compatible NO - COMPATIBLE check_compat->node_compatible segregate DO NOT MIX. Use separate waste streams. node_incompatible->segregate mix Combine in a shared, labeled container. Update constituent list. node_compatible->mix

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]

Step 1: On-Site Collection

  • Following the segregation and containerization protocols outlined in Section 3, carefully transfer the waste chemical into the designated, labeled hazardous waste container.

  • Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources and incompatible materials.[8] The storage area should be secure and accessible only to authorized personnel.[1][2]

Step 2: Engage a Licensed Hazardous Waste Contractor

  • The disposal of fluorinated organic compounds is highly regulated and requires specialized facilities. It is a legal and ethical imperative to contract with a licensed hazardous waste disposal company.[13]

  • Provide the contractor with the Safety Data Sheet (SDS) for a similar compound (e.g., 4-Amino-1-butanol) and a full declaration of the waste's composition. This ensures they can transport and process it in compliance with all local and national regulations.

Step 3: Recommended Final Disposal Technologies The goal for disposing of a persistent fluorinated compound is complete destruction, not just containment.

  • Preferred Method: High-Temperature Incineration: This is the most effective technology for permanently eliminating fluorinated compounds.[4] The process requires:

    • Sufficiently High Temperatures: Temperatures must be high enough (e.g., >1000°C) to break the stable carbon-fluorine bonds.

    • Air Pollution Control: Incineration of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF). The facility must have an advanced air pollution control system, such as a wet scrubber, to neutralize and capture these hazardous byproducts.[5]

    • RCRA Permitting: In the United States, facilities must be permitted under the Resource Conservation and Recovery Act (RCRA) to handle this type of hazardous waste.

  • Alternative Method: Hazardous Waste Landfill: While an option under current EPA guidance, this method provides containment rather than destruction.[4] If used, the material must be sent to a specialized hazardous waste landfill equipped with composite liners and leachate collection systems to prevent environmental release.[4] This is considered a less preferable option as the chemical threat is merely contained.

cluster_lab Laboratory Site cluster_transport Licensed Contractor cluster_facility Disposal Facility collect 1. Collect Waste in Labeled Container store 2. Secure Storage in Waste Area collect->store pickup 3. Professional Waste Pickup store->pickup incinerate 4a. High-Temp Incineration (Preferred) pickup->incinerate landfill 4b. Hazardous Landfill (Alternative) pickup->landfill destroy Complete Destruction incinerate->destroy contain Containment landfill->contain

Caption: End-to-End Chemical Disposal Workflow.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Wear Full PPE: Do not attempt to clean up a spill without the appropriate PPE as described in Section 2.[8]

  • Contain the Spill: Cover drains to prevent environmental release.[1] For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like dry sand, vermiculite, or a commercial chemical absorbent.[14]

  • Absorb and Collect: Once contained, carefully absorb the material. Sweep or scoop the contaminated absorbent into a designated, labeled hazardous waste container.[8][15]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult your institution's safety office), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EH&S) office.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - U.S. Environmental Protection Agency (EPA) - [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services - [Link]

  • Fluorinated gases (F-gas) regulation 2024/573 - euralarm.org - [Link]

  • AMINO ALCOHOL EA Safety Data Sheet - Nippon Nyukazai Co., Ltd. - [Link]

  • Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. - acq.osd.mil - [Link]

  • Safety data sheet (n-BUTANOL) - BASF - [Link]

  • Chemical Waste Disposal Guidelines - Emory University Department of Chemistry - [Link]

  • Chemical waste | Hazardous Waste Management - McGill University - [Link]

  • 4-AMINO-1-BUTANOL FOR SYNTHESIS Safety Data Sheet - Loba Chemie - [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 4-Amino-4-(4-fluorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these is 4-Amino-4-(4-fluorophenyl)butan-1-ol, a compound with potential significance in medicinal chemistry. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for the handling of this compound, from initial receipt to final disposal.

Hazard Identification: A Synthesis of Structural Analogs

The primary hazards associated with 4-Amino-4-(4-fluorophenyl)butan-1-ol are extrapolated from similar molecules. 4-Amino-1-butanol, for instance, is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4] Therefore, it is prudent to handle 4-Amino-4-(4-fluorophenyl)butan-1-ol as a corrosive material.

The presence of the 4-fluorophenyl group introduces an additional layer of caution. Aromatic amines can be toxic and may be absorbed through the skin. Furthermore, fluorinated organic compounds have the potential to decompose under certain conditions, such as intense heat, to release highly toxic and corrosive hydrogen fluoride (HF) gas.[5][6]

Anticipated GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B or 1C

  • Serious Eye Damage/Eye Irritation: Category 1

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioMinimum PPE Requirement
Receiving & Storage - Safety glasses with side shields- Nitrile gloves
Weighing & Aliquoting (Solid) - Chemical splash goggles- Face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat- Full-length pants and closed-toe shoes
Solution Preparation & Handling - Chemical splash goggles- Face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or apron- Full-length pants and closed-toe shoes
Reaction Quenching & Workup - Chemical splash goggles- Face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or apron- Full-length pants and closed-toe shoes
Spill Cleanup & Waste Disposal - Chemical splash goggles- Face shield- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or apron- Chemical-resistant boots- Respiratory protection may be required based on spill size

Causality of PPE Choices:

  • Eye and Face Protection: Due to the high risk of severe eye damage, chemical splash goggles are mandatory. A face shield provides an additional barrier against splashes, especially when handling larger quantities or during vigorous mixing.[2][3]

  • Hand Protection: Nitrile gloves offer good initial protection for incidental contact. For prolonged handling or when working with solutions, more robust gloves like neoprene or butyl rubber are recommended. Double-gloving is a prudent measure to prevent exposure from a single glove failure.

  • Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact.[2]

  • Respiratory Protection: While not typically required for small-scale use in a well-ventilated fume hood, respiratory protection should be available for emergency situations like a large spill.[1]

The Workflow of Safety: A Step-by-Step Protocol

Adherence to a strict protocol is paramount. The following workflow is designed to minimize exposure and ensure safe handling from the moment the compound enters the laboratory until its waste is properly discarded.

Experimental Workflow for Safe Handling

cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogs prep2 Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 handle4 Quench & Workup handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Remove & Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

I. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][5][6] Keep the container tightly closed.

II. Handling and Use (to be performed in a certified chemical fume hood):

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit rated for corrosive materials on hand.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.

  • Solution Preparation: Slowly add the compound to the solvent. Be aware of any potential exothermic reactions.

  • Reaction: Conduct the experiment in a clean and organized fume hood.

  • Quenching and Work-up: Be particularly cautious during quenching and extraction steps, as these can generate heat and aerosols.

III. Decontamination and Disposal:

  • Decontaminate: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

  • Waste Segregation: Segregate waste into appropriate, clearly labeled containers.

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated solid waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all waste in accordance with your institution's hazardous waste management guidelines.[1][2][3] Do not pour any waste down the drain.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[1][2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][7]

  • Spill: For a small spill within a fume hood, use an appropriate absorbent material from a spill kit and dispose of it as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

By approaching the handling of 4-Amino-4-(4-fluorophenyl)butan-1-ol with a comprehensive understanding of its potential hazards and a strict adherence to safety protocols, researchers can confidently and safely advance their scientific endeavors.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Boc-β-Phe(3-F)-OH. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-(R)-β-Phe(4-F)-OH. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: 4-AMINO-1-BUTANOL FOR SYNTHESIS. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.